Seliforant
描述
Structure
3D Structure
属性
CAS 编号 |
1164115-89-2 |
|---|---|
分子式 |
C12H21N5 |
分子量 |
235.33 g/mol |
IUPAC 名称 |
6-[3-(methylamino)azetidin-1-yl]-2-(2-methylpropyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H21N5/c1-8(2)4-11-15-10(13)5-12(16-11)17-6-9(7-17)14-3/h5,8-9,14H,4,6-7H2,1-3H3,(H2,13,15,16) |
InChI 键 |
QRBVUFXEMHNIDB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=NC(=CC(=N1)N2CC(C2)NC)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SENS111; SENS 111; SENS-111; Seliforant |
产品来源 |
United States |
Foundational & Exploratory
Histamine H4 Receptor Antagonism and Vertigo: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vertigo, a debilitating symptom of vestibular dysfunction, presents a significant therapeutic challenge with a substantial unmet medical need. The histaminergic system, particularly the histamine (B1213489) H4 receptor (H4R), has emerged as a promising target for the pharmacological management of vertigo. This technical guide provides a comprehensive overview of the rationale, preclinical evidence, and clinical development of H4R antagonists for the treatment of vertigo. It delves into the underlying signaling pathways, detailed experimental protocols for in vitro and in vivo models, and a quantitative analysis of the efficacy of key H4R antagonists. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals actively engaged in the field of vestibular disorders and neuro-otology.
Introduction: The Histamine H4 Receptor in the Vestibular System
The vestibular system is crucial for maintaining balance, posture, and spatial orientation. Dysfunction within this intricate network of inner ear structures and central nervous system pathways can lead to vertigo, a sensation of spinning or dizziness. While various neurotransmitter systems are implicated in vestibular function, the role of histamine has been a subject of increasing interest.
All four histamine receptor subtypes (H1R, H2R, H3R, and H4R) have been identified in the mammalian inner ear, including the vestibular ganglia and hair cells.[1] The H4R, a G protein-coupled receptor (GPCR) primarily coupled to Gi/o proteins, is of particular interest due to its expression in vestibular primary neurons.[2][3] Activation of H4R is known to modulate immune responses and inflammatory processes, and its presence in the vestibular system suggests a potential role in the pathophysiology of vertigo, particularly in conditions with an inflammatory component like vestibular neuritis and Meniere's disease.[4][5]
Antagonism of the H4R has been shown to have a pronounced inhibitory effect on the excitability of vestibular neurons, highlighting its potential as a therapeutic target for suppressing the abnormal vestibular signals that underlie vertigo. This guide will explore the scientific foundation and developmental landscape of H4R antagonists as a novel class of anti-vertigo agents.
H4R Signaling Pathway in Vestibular Neurons
The histamine H4 receptor is a member of the GPCR superfamily and is primarily coupled to the Gi/o family of G proteins. Upon activation by histamine, the H4R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also modulate other downstream effectors, including ion channels and other signaling pathways. In vestibular neurons, antagonism of the H4R leads to a reversible inhibition of evoked action potential firing, suggesting a modulation of neuronal excitability.
References
Seliforant (SENS-111): A Technical Overview of its Discovery and Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Seliforant (SENS-111) is a first-in-class, orally available small molecule that acts as a selective antagonist of the histamine (B1213489) H4 receptor (H4R). Developed by Sensorion, it was investigated for the symptomatic treatment of acute vertigo, specifically in the context of acute unilateral vestibulopathy (AUV). The rationale for its development was based on the expression of H4 receptors in the vestibular system and the potential to modulate vestibular neuron activity without the sedative effects associated with existing treatments. Despite demonstrating a favorable safety and tolerability profile in early clinical trials, the development of this compound was discontinued (B1498344) after a Phase 2b study failed to meet its primary efficacy endpoint. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical, and clinical development of this compound.
Introduction: The Rationale for a Selective H4 Receptor Antagonist in Vertigo
Acute Unilateral Vestibulopathy (AUV) is a condition characterized by the sudden onset of severe vertigo, nausea, and imbalance, resulting from a dysfunction of the peripheral vestibular system on one side. Current treatments for the acute phase of AUV are largely symptomatic and often involve vestibulosuppressant drugs, such as histamine H1 receptor antagonists (e.g., meclizine) and benzodiazepines. While these drugs can alleviate symptoms, they are often associated with sedation, which can impair cognitive function and delay central vestibular compensation, a crucial process for long-term recovery.
The discovery of the histamine H4 receptor and its expression in vestibular neurons presented a novel therapeutic target.[1] Unlike the H1 and H2 receptors, which are widely distributed, the H4 receptor has a more restricted expression, primarily on cells of hematopoietic origin and, importantly, on neurons in the central and peripheral nervous systems, including the vestibular ganglia.[1][2] Preclinical studies indicated that antagonism of the H4 receptor could inhibit vestibular neuron activity, suggesting a potential to reduce the symptoms of vertigo without the sedative side effects of H1 antagonists.[1] This led to the development of this compound (SENS-111) as a non-sedating therapeutic candidate for acute vertigo.
Mechanism of Action: Targeting the Histamine H4 Receptor in the Vestibular System
This compound is a selective antagonist of the histamine H4 receptor. Its therapeutic hypothesis in AUV was centered on modulating the imbalanced vestibular signaling that underlies the symptoms of vertigo.
Histamine H4 Receptor Signaling in Vestibular Neurons
The histamine H4 receptor is a G protein-coupled receptor (GPCR). In vestibular neurons, its activation is thought to contribute to neuronal excitability. By antagonizing this receptor, this compound was expected to reduce the firing rate of vestibular neurons, thereby dampening the asymmetric vestibular signals reaching the brainstem and alleviating the sensation of vertigo.[3] The downstream signaling pathway of the H4 receptor in vestibular neurons is not fully elucidated but is believed to involve modulation of ion channel activity.
References
Seliforant (SENS-111): An Investigation into its Role in Inner Ear Sensorineural Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Seliforant (SENS-111) is a first-in-class, orally available small molecule that acts as a selective antagonist of the histamine (B1213489) H4 receptor (H4R). Developed by Sensorion, its primary therapeutic target was the modulation of sensorineural functions within the inner ear, specifically for the treatment of vestibular disorders. While the term "sensorineural inner ear cell function" has been used in connection with this compound, it is critical to note that its development and clinical evaluation focused exclusively on the vestibular system, which governs balance, rather than the cochlear system, which is responsible for hearing. Following disappointing results in a key clinical trial for acute unilateral vestibulopathy (AUV), the development of this compound was discontinued. This guide provides a comprehensive overview of the available preclinical and clinical data for this compound, detailing its mechanism of action, experimental protocols, and clinical outcomes related to vestibular function. There is no publicly available evidence to support a role for this compound in auditory function or the treatment of sensorineural hearing loss.
Introduction: The Histamine H4 Receptor in the Inner Ear
Histamine is a crucial neurotransmitter in the central and peripheral nervous systems, and its effects are mediated by four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R). While the roles of H1R and H3R in the inner ear have been studied, particularly in the context of vertigo treatment with drugs like betahistine, the H4R has emerged as a novel target.[1] Preclinical research has confirmed the presence of H4R transcripts in the mammalian inner ear, specifically within the rat vestibular ganglia.[1][2] This localization suggested that antagonism of H4R could modulate vestibular neuron activity and potentially treat balance disorders. This compound was designed to be a potent and selective antagonist of this receptor.[3][4]
Preclinical Evidence for H4R Antagonism in Vestibular Function
The primary preclinical evidence supporting the development of this compound for vestibular disorders comes from studies on the effects of H4R antagonists on the excitability of mammalian vestibular primary neurons. These studies established the foundational hypothesis for this compound's therapeutic potential.
Quantitative Data: Effects of H4R Antagonists on Vestibular Neuron Firing
In vitro electrophysiological recordings from rat vestibular neurons demonstrated that selective H4R antagonists have a pronounced inhibitory effect on neuronal activity. The key findings are summarized below.
| Compound | Class | Concentration Range (In Vitro) | Effect on Evoked Action Potential Firing | Effect on Neuronal Membrane Potential |
| JNJ 7777120 | Selective H4R Antagonist | Nanomolar (nM) | Strong, reversible inhibition | No neuronal depolarization |
| JNJ 10191584 | Selective H4R Antagonist | Nanomolar (nM) | Strong, reversible inhibition | No neuronal depolarization |
| Thioperamide | H3R/H4R Antagonist | Nanomolar (nM) to Micromolar (µM) | Inhibition of firing at nM range | Membrane depolarization >100 µM |
| Betahistine | H3R Antagonist / H1R Agonist | Micromolar (µM) | Inhibition of firing | Strong neuronal depolarization |
Table 1: Summary of in vitro effects of various histamine receptor ligands on rat vestibular primary neurons. Data extracted from Desmadryl et al. (2012).
Experimental Protocols: Preclinical Studies
2.2.1. RT-PCR for H4R Expression
-
Objective: To confirm the presence of H4R messenger RNA (mRNA) in vestibular ganglia.
-
Methodology:
-
Vestibular ganglia were dissected from adult rats.
-
Total RNA was extracted and purified.
-
Reverse transcription was performed to synthesize complementary DNA (cDNA).
-
Polymerase Chain Reaction (PCR) was conducted using specific primers designed to amplify a segment of the rat H4R gene.
-
PCR products were analyzed via gel electrophoresis to confirm the presence of a band of the expected size.
-
2.2.2. In Vitro Electrophysiology
-
Objective: To measure the effect of H4R antagonists on the electrical activity of vestibular neurons.
-
Methodology:
-
Primary vestibular neurons were isolated from rat Scarpa's ganglion.
-
Whole-cell patch-clamp recordings were performed on the isolated neurons.
-
Action potentials were evoked by injecting depolarizing current steps.
-
H4R antagonists (e.g., JNJ 7777120) were applied to the bath solution at varying concentrations.
-
Changes in the firing frequency of action potentials and the resting membrane potential were recorded and analyzed before, during, and after drug application.
-
Signaling Pathway
The proposed mechanism of action for this compound is the direct antagonism of the H4 receptor on vestibular neurons. This binding is believed to inhibit the downstream signaling cascades that lead to neuronal firing, thereby reducing the baseline activity of the vestibular nerve. This reduction in vestibular tone was hypothesized to alleviate the imbalance and vertigo experienced during an acute vestibular crisis.
Caption: Proposed signaling pathway of this compound in vestibular neurons.
Clinical Development for Acute Unilateral Vestibulopathy (AUV)
This compound's clinical development program was designed to assess its efficacy and safety as a symptomatic treatment for acute vertigo crises, with AUV as the primary indication.
Clinical Trial Data Summary
Two key Phase 2 trials were conducted. The SENS-111-202 study (Phase 2a) evaluated safety and its effects on the central nervous system, while the subsequent Phase 2b trial assessed its efficacy in treating AUV.
| Trial Identifier | Phase | N | Population | Primary Endpoint | Key Outcome |
| SENS-111-202 | 2a | 32 | Healthy subjects with experimentally evoked vestibular imbalance | Tolerability; effect on vigilance and cognitive performance | Met primary endpoint. This compound did not impair vigilance or cognitive performance and was not sedative, unlike the comparator, Meclizine. |
| Phase 2b POC | 2b | 105 | Patients with Acute Unilateral Vestibulopathy (AUV) | Vertigo intensity (Area under the curve of the VI-VAS*) | Failed to meet primary endpoint. No statistically significant difference in vertigo intensity compared to placebo. The drug was safe and well-tolerated. |
*VI-VAS: Vertigo Intensity Visual Analogue Scale
Table 2: Summary of this compound Clinical Trial Results.
Experimental Protocols: Clinical Trials
3.2.1. SENS-111-202 (Phase 2a) Study Protocol
-
Objective: To assess the safety and pharmacodynamic effects of this compound on vigilance and cognitive performance compared to placebo and meclizine.
-
Design: Randomized, double-blind, placebo-controlled, meclizine-calibrated, 4-way crossover trial.
-
Methodology:
-
32 healthy subjects were enrolled.
-
Each subject received four single-dose treatments in random order, separated by a one-week washout period: this compound (100 mg), this compound (200 mg), Meclizine (50 mg), and placebo.
-
Vestibular imbalance was experimentally induced (e.g., via motion stimulus).
-
Primary endpoints were assessed using objective psychometric tests for vigilance, sedation, and cognitive function.
-
3.2.2. Phase 2b Proof-of-Concept Study Protocol
-
Objective: To evaluate the efficacy and safety of this compound in treating vertigo intensity in patients with AUV.
-
Design: Randomized, double-blind, placebo-controlled, three-parallel-arm study.
-
Methodology:
-
105 patients diagnosed with AUV were randomized in a 1:1:1 ratio to receive one of two doses of this compound or a placebo.
-
The treatment was administered orally for four consecutive days.
-
The primary efficacy endpoint was the change in vertigo intensity, measured by the area under the curve of the Vertigo Intensity Visual Analogue Scale (VI-VAS) in a standing position, with eight assessments over the four treatment days.
-
Patients were followed for a total of 28 days to monitor safety and longer-term outcomes.
-
Clinical Trial Workflow
The clinical evaluation of this compound followed a standard progression, starting with safety and tolerability before moving to a larger efficacy trial.
Caption: Logical workflow of the this compound clinical development program.
Conclusion and Future Directions
The investigation into this compound as a treatment for inner ear disorders provides a clear example of a targeted therapeutic approach based on preclinical neuroscience. As a selective histamine H4 receptor antagonist, it was hypothesized to reduce vestibular neuron excitability, thereby alleviating vertigo. While a Phase 2a study demonstrated a favorable safety profile with no sedative effects, the subsequent Phase 2b efficacy trial in patients with acute unilateral vestibulopathy failed to show a significant benefit over placebo in reducing vertigo intensity.
Following this outcome, Sensorion announced the discontinuation of the this compound (SENS-111) program to concentrate its resources on its pipeline for hearing loss disorders, such as SENS-401 (Arazasetron).
For researchers, scientists, and drug development professionals, the story of this compound underscores several key points:
-
The histamine H4 receptor remains a valid, albeit challenging, target for modulating inner ear sensorineural function, specifically within the vestibular system.
-
There is a critical lack of evidence connecting this compound or H4R antagonism to auditory functions such as hair cell survival, regeneration, or improvement in hearing thresholds. All available data point towards a role exclusively within the vestibular apparatus.
-
Future research into H4R antagonists for inner ear disorders would require a robust demonstration of target engagement and a clearer understanding of the receptor's role in the complex pathophysiology of vestibular crises.
References
- 1. Histamine and Its Receptors in the Mammalian Inner Ear: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptor antagonists as potent modulators of mammalian vestibular primary neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensorion’s SENS-111 fails to meet primary endpoint in AUV trial [clinicaltrialsarena.com]
- 4. Sensorion’s this compound fails to meet primary endpoint in phase 2b trial [pharmaceutical-business-review.com]
Preclinical Profile of Seliforant: A Technical Guide for Acute Unilateral Vestibulopathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seliforant (SENS-111) is a selective antagonist of the histamine (B1213489) H4 receptor (H4R) that was investigated for the treatment of acute unilateral vestibulopathy (AUV), a condition characterized by sudden and severe vertigo.[1] Preclinical studies were conducted to evaluate the efficacy and mechanism of action of this compound in animal models of AUV. This technical guide provides a comprehensive overview of the key preclinical findings, including quantitative data, detailed experimental protocols, and the underlying signaling pathways. While this compound did not meet its primary endpoint in Phase IIb clinical trials for AUV, the preclinical data offers valuable insights for researchers in the field of vestibular disorders and H4R pharmacology.[1][2]
Quantitative Preclinical Efficacy Data
The primary preclinical efficacy of this compound was assessed in a rat model of acute unilateral vestibular loss. The key quantitative finding is summarized in the table below.
| Compound | Dose (mg/kg) | Endpoint | Result | Time Point | Animal Model |
| This compound (SENS-111) | 10 | Reduction in Spontaneous Nystagmus | 21-22% | 1 hour post-administration | Rat model of acute unilateral vestibular loss |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of preclinical findings. The following sections describe the key protocols used in the evaluation of this compound.
Animal Model of Acute Unilateral Vestibulopathy
A unilateral vestibular deficit was induced in rats to mimic the symptoms of AUV.
-
Method: Unilateral transtympanic injection of kainic acid.
-
Procedure:
-
Animals are anesthetized.
-
A unilateral injection of kainic acid is administered through the tympanic membrane into the middle ear cavity. This excitotoxic agent induces a lesion in the vestibular nerve and/or labyrinthine hair cells, leading to an acute vestibular imbalance.
-
The dosage and concentration of kainic acid are critical for inducing a consistent level of vestibular dysfunction. While the exact concentration used in the this compound studies is not publicly available, typical concentrations in similar models range from 1 to 10 mM.
-
-
Outcome: This procedure results in observable vestibular deficits, including spontaneous nystagmus, postural instability, and circling behavior, which are characteristic of AUV in humans.
Assessment of Vestibular Function: Video-Nystagmography (VNG)
Spontaneous nystagmus, an involuntary rhythmic eye movement, is a key clinical sign of AUV and was the primary endpoint in the preclinical efficacy studies of this compound.
-
Apparatus: A video-based system to record and analyze eye movements in rats. The system typically consists of a head-restraint for the animal, an infrared camera to record eye movements in the dark, and software to analyze the frequency and velocity of the nystagmus.
-
Procedure:
-
The rat is gently placed in the head-restraint to minimize head movement.
-
Video recordings of eye movements are captured in the dark to prevent visual fixation, which can suppress nystagmus.
-
A baseline recording of spontaneous nystagmus is taken before drug administration.
-
Following the administration of this compound or a placebo, eye movements are recorded at specific time points (e.g., 1 hour post-dose) to assess the drug's effect on nystagmus frequency and/or slow-phase velocity.
-
-
Data Analysis: The recorded video is analyzed to quantify the nystagmus. The frequency (beats per second) and the slow-phase velocity (degrees per second) are common parameters used to measure the intensity of the nystagmus.
Preclinical Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate and to establish a relationship between the dose administered and the resulting concentration in the body.
-
Animal Model: Rats are commonly used for preclinical PK studies of orally administered small molecules.
-
Dosing: this compound was administered orally. The dose is typically determined based on initial in vitro potency and in vivo tolerability studies.
-
Blood Sampling: Blood samples are collected at multiple time points after drug administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) to construct a plasma concentration-time curve. Samples are typically collected via a cannulated vein or through sparse sampling from multiple animals.
-
Bioanalysis: The concentration of this compound in the plasma samples is measured using a validated analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
-
Pharmacokinetic Parameters: The plasma concentration-time data is used to calculate key PK parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.
-
t1/2: Elimination half-life.
-
Signaling Pathways and Mechanism of Action
This compound is a selective antagonist of the histamine H4 receptor. The H4 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o signaling pathway. In the context of vestibular neurons, the antagonism of H4R by this compound is thought to reduce neuronal excitability, thereby alleviating the symptoms of vertigo.
Proposed Signaling Pathway of H4 Receptor in Vestibular Neurons
Caption: Proposed H4R signaling pathway in vestibular neurons and the antagonistic action of this compound.
Experimental Workflow for Preclinical Evaluation
Caption: Experimental workflow for the preclinical evaluation of this compound in acute unilateral vestibulopathy.
Conclusion
The preclinical studies of this compound demonstrated its potential to reduce a key symptom of acute unilateral vestibulopathy in a relevant animal model. The mechanism of action, through the antagonism of the histamine H4 receptor, provides a rationale for its effects on vestibular neuron excitability. Although the clinical development of this compound for AUV was discontinued, the data and methodologies presented in this technical guide remain a valuable resource for the scientific community. This information can inform the design of future preclinical studies for novel vestibular disorder therapies and contribute to a deeper understanding of the role of the histaminergic system in vestibular function.
References
The Pharmacodynamics of Seliforant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seliforant, also known as SENS-111, is a selective, orally available small molecule that functions as an antagonist of the histamine (B1213489) H4 receptor (H4R).[1][2] Developed initially by Palau Pharma and later by Sensorion, it was investigated for the treatment of vestibular disorders such as vertigo.[3] this compound was the first candidate in its class to be tested for the symptomatic relief of vertigo crises.[4][5] The rationale for its development stemmed from the expression of H4 receptors in the peripheral vestibular system and the observation that selective inhibition of these receptors can alleviate vertigo symptoms in preclinical models.
Despite showing a good safety and tolerability profile, the clinical development of this compound for acute unilateral vestibulopathy was halted after a Phase IIb trial did not meet its primary efficacy endpoint. This guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, the downstream signaling pathways of its target, and the experimental protocols used to characterize such a compound.
Mechanism of Action
This compound exerts its pharmacological effects by acting as a competitive antagonist at the histamine H4 receptor. The H4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand histamine, couples to Gαi/o proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of other downstream effectors. By binding to the H4 receptor without activating it, this compound blocks the binding of histamine and prevents the initiation of this signaling cascade. This antagonistic action is believed to underlie its potential therapeutic effects in inflammatory and immune responses, as well as in the modulation of neuronal activity in the vestibular system.
Quantitative Pharmacodynamic Data
Specific quantitative data on the binding affinity (Ki) and functional potency (IC50) of this compound for the H4 receptor are not extensively available in the public domain. However, for a selective H4 receptor antagonist, this data would be presented as follows to allow for clear comparison and evaluation.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Ki (nM) | Species | Source |
| Histamine H4 | [3H]Histamine | Data not publicly available | Human | - |
| Histamine H1 | [3H]Mepyramine | Data not publicly available | Human | - |
| Histamine H2 | [125I]Iodoaminopotentidine | Data not publicly available | Human | - |
| Histamine H3 | [3H]Nα-methylhistamine | Data not publicly available | Human | - |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Functional Potency of this compound
| Assay Type | Agonist | IC50 (nM) | Species | Source |
| GTPγS Binding | Histamine | Data not publicly available | Human | - |
| Calcium Mobilization | Histamine | Data not publicly available | Human | - |
| cAMP Inhibition | Forskolin | Data not publicly available | Human | - |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways
The histamine H4 receptor is a member of the Gαi/o-coupled GPCR family. Antagonism of this receptor by this compound inhibits the downstream signaling pathways normally initiated by histamine. The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. Other potential downstream effects include the modulation of MAPK/ERK pathways and calcium mobilization, which can influence cellular processes like chemotaxis, cytokine release, and cell differentiation.
Caption: this compound antagonism of the H4 receptor signaling pathway.
Experimental Protocols
The characterization of a histamine H4 receptor antagonist like this compound involves a series of in vitro assays to determine its binding affinity and functional potency. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the histamine H4 receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the H4 receptor.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human H4 receptor.
-
Radioligand: [3H]Histamine or other suitable H4R-specific radioligand.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of a known H4R ligand (e.g., JNJ 7777120).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, [3H]Histamine, and either assay buffer (for total binding), non-specific binding control, or a concentration of this compound.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value of this compound using competitive binding analysis software.
Caption: Workflow for a radioligand binding assay.
GTPγS Binding Assay
This functional assay measures the ability of this compound to inhibit G-protein activation by an agonist at the H4 receptor.
Objective: To determine the functional potency (IC50) of this compound as an antagonist.
Materials:
-
Cell membranes expressing the H4 receptor.
-
[35S]GTPγS radiolabel.
-
GDP (Guanosine diphosphate).
-
H4 receptor agonist (e.g., histamine).
-
Assay buffer: e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cell membranes with this compound and GDP.
-
Initiate the reaction by adding the H4 receptor agonist and [35S]GTPγS.
-
Incubate to allow for G-protein activation and binding of [35S]GTPγS.
-
If using a filtration method, terminate the reaction by rapid filtration and wash the filters.
-
If using SPA beads, add the beads and allow them to settle.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter or a suitable microplate reader.
-
Plot the concentration-response curve for this compound's inhibition of agonist-stimulated [35S]GTPγS binding and determine the IC50 value.
Calcium Mobilization Assay
This assay assesses the ability of this compound to block agonist-induced increases in intracellular calcium, a downstream effect of H4 receptor activation in some cell types.
Objective: To measure the functional antagonism of this compound on calcium signaling.
Materials:
-
Whole cells expressing the H4 receptor (and potentially a promiscuous G-protein like Gα16 to couple to the calcium pathway).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
H4 receptor agonist (e.g., histamine).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Add serial dilutions of this compound to the cells and pre-incubate.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add the H4 receptor agonist to all wells to stimulate the cells.
-
Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Determine the IC50 value of this compound by analyzing the inhibition of the agonist-induced calcium response.
Conclusion
This compound is a selective histamine H4 receptor antagonist that has been evaluated for its therapeutic potential in vestibular disorders. Its mechanism of action is centered on the competitive blockade of the Gαi/o-coupled H4 receptor, thereby inhibiting downstream signaling pathways. While specific quantitative pharmacodynamic data for this compound are not widely published, the experimental protocols outlined in this guide provide a framework for the characterization of such compounds. The journey of this compound from preclinical development to Phase IIb clinical trials highlights the challenges in translating a well-defined pharmacological mechanism into clinical efficacy for complex indications.
References
Seliforant: A Deep Dive into a Selective H4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seliforant (also known as SENS-111 and formerly UR-63325) is a potent and selective antagonist of the histamine (B1213489) H4 receptor (H4R). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization. While specific quantitative binding and functional assay data for this compound are not extensively available in publicly accessible literature, this document synthesizes the existing preclinical and clinical information. It also outlines the general experimental protocols relevant to the study of H4R antagonists, offering a framework for researchers in the field. The guide includes detailed signaling pathway and experimental workflow diagrams to visually represent the complex processes involved in H4R antagonism and its evaluation.
Introduction
The histamine H4 receptor, the most recently identified of the four histamine receptor subtypes, is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells. This expression profile implicates the H4R as a key player in inflammatory and immune responses. Consequently, the development of selective H4R antagonists has become an attractive therapeutic strategy for a range of disorders, including allergic rhinitis, asthma, and atopic dermatitis. This compound has emerged as a significant compound in this class, advancing to clinical trials for vestibular disorders. This guide delves into the technical details of this compound's action and the scientific methods behind its investigation.
Mechanism of Action
This compound functions as a selective antagonist at the histamine H4 receptor. In its resting state, the H4R can exhibit constitutive activity. When bound by its endogenous agonist, histamine, the receptor couples to Gαi/o proteins, initiating a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. By binding to the H4 receptor, this compound blocks the binding of histamine and can also reduce the receptor's basal activity, thereby attenuating the downstream signaling pathways that contribute to inflammatory responses.
Pharmacological Profile of this compound
Potency and Efficacy
| Compound | Parameter | Value | Receptor | Assay Type |
| This compound (UR-63325) | log IC50 | [Data not publicly available] | Human H4 | [Assay details not specified] |
Note: A specific numerical log IC50 value was part of a dataset in a referenced table but is not available for direct citation.
Selectivity
Preclinical data has consistently described this compound as a "very active and selective H4R antagonist". It is reported to be selective for the human H4 receptor over the other histamine receptor subtypes (H1, H2, and H3)[1]. However, specific quantitative data (e.g., Ki values) from comparative binding assays are not publicly available to create a detailed selectivity profile table.
Preclinical and Clinical Overview
Preclinical studies have demonstrated this compound's efficacy in rodent models of asthma, where it improved respiratory function and inhibited pulmonary inflammation. It also possesses a favorable ADME (absorption, distribution, metabolism, and excretion) and pharmacokinetic profile, along with a clean safety and toxicology profile, which supported its progression into human clinical trials.
This compound has been investigated in Phase 1 and Phase 2 clinical trials for conditions including allergic rhinitis and acute unilateral vestibulopathy (a vestibular disorder causing vertigo)[2]. While the Phase 2b trial in acute unilateral vestibulopathy did not meet its primary efficacy endpoint for vertigo intensity, the drug was found to be safe and well-tolerated.
Experimental Protocols
Detailed experimental protocols specific to the characterization of this compound are not publicly available. However, the following sections describe standard methodologies for key experiments used to evaluate selective H4 receptor antagonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the H4 receptor.
Objective: To quantify the affinity of this compound for the H4 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing the human H4 receptor.
-
Radioligand (e.g., [³H]-Histamine).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of an unlabeled H4R ligand).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced decrease in intracellular cAMP levels.
Objective: To determine the functional potency (IC50) of this compound by measuring its ability to block histamine-induced inhibition of cAMP production.
Materials:
-
Whole cells stably expressing the human H4 receptor.
-
Histamine (agonist).
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compound (this compound).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Cells are seeded in a multi-well plate.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: Cells are then stimulated with a fixed concentration of histamine in the presence of forskolin.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit.
-
Data Analysis: The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production (IC50) is calculated.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium.
Objective: To assess the functional antagonism of this compound by measuring its effect on histamine-induced calcium mobilization.
Materials:
-
Whole cells stably expressing the human H4 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Histamine (agonist).
-
Test compound (this compound).
-
Fluorescence plate reader.
Procedure:
-
Cell Loading: Cells are loaded with a calcium-sensitive dye.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: The baseline fluorescence is measured before the addition of histamine.
-
Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored in real-time after the addition of the agonist.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is determined.
Visualizations
Signaling Pathways
References
The Neuromodulatory Effects of Seliforant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seliforant (also known as SENS-111) is a selective, orally available small molecule antagonist of the histamine (B1213489) H4 receptor (H4R). Developed for the symptomatic treatment of vestibular disorders such as vertigo, this compound has been the subject of both preclinical and clinical investigations to elucidate its mechanism of action and therapeutic potential. This technical guide provides an in-depth overview of the neuromodulatory effects of this compound, detailing its pharmacodynamics, pharmacokinetics, and the experimental protocols utilized in its evaluation. Despite showing promise in early trials, the development of this compound was discontinued (B1498344) after a Phase IIb study in acute unilateral vestibulopathy (AUV) failed to meet its primary efficacy endpoint. This document serves as a comprehensive resource for researchers and professionals in drug development interested in the pharmacology of H4R antagonists and their potential applications in neurological and vestibular disorders.
Introduction
Vertigo and other vestibular disorders represent a significant unmet medical need, with current treatments often associated with undesirable side effects such as sedation. The histamine H4 receptor has emerged as a promising target for the treatment of these conditions due to its expression in the peripheral vestibular system. This compound was developed as a first-in-class H4 receptor antagonist for the management of vertigo crises, aiming to provide symptomatic relief without the central nervous system side effects of existing medications.
Mechanism of Action: Histamine H4 Receptor Antagonism
This compound exerts its neuromodulatory effects by selectively blocking the histamine H4 receptor. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o alpha subunit.
Signaling Pathway
Activation of the H4 receptor by its endogenous ligand, histamine, initiates an intracellular signaling cascade that results in the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By antagonizing this receptor, this compound prevents the histamine-induced downstream signaling, thereby modulating the activity of vestibular neurons. This antagonism is believed to reduce the firing rate of overactive vestibular neurons, helping to restore balance in the vestibular system.[1]
Quantitative Data
Receptor Binding and Functional Potency
While specific binding affinity (Ki) and functional potency (IC50/EC50) values for this compound have not been publicly disclosed in detail, it is characterized as a potent and selective antagonist for the H4 receptor.
Pharmacokinetics
Pharmacokinetic parameters for this compound have been determined in both preclinical (rat) and clinical (human) studies.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Species | Dose | Cmax | Tmax | Half-life (t½) | Notes |
| Plasma Concentration for Max Activity | Human | 100-200 mg/day | 100-500 ng/mL | - | 24-56 hours | Data from a Phase 1 study. Pharmacokinetics were dose-proportional up to 200 mg.[2] |
| Efficacy in Nystagmus Reduction | Rat | 10 mg/kg (i.v.) | - | - | - | Resulted in a 21-22% reduction in spontaneous nystagmus at 1 hour post-administration.[3] |
| Loss of Efficacy | Rat | 20 mg/kg (i.v.) | - | - | - | A loss of efficacy was observed at this higher dose.[3] |
Experimental Protocols
Preclinical Evaluation: Rat Model of Acute Unilateral Vestibular Loss
A key preclinical study evaluated the efficacy of this compound in a rat model of acute unilateral vestibular loss.[3]
4.1.1. Induction of Unilateral Vestibular Loss
-
Method: A unilateral vestibular lesion was induced by a transtympanic injection of kainic acid.
-
Procedure: Under anesthesia, a small incision is made in the tympanic membrane of the rat. A specific volume and concentration of kainic acid solution are then injected into the middle ear cavity, allowing it to diffuse across the round window membrane into the inner ear. This excitotoxic lesion results in acute vestibular dysfunction.
4.1.2. Assessment of Efficacy: Video-Nystagmography
-
Method: Spontaneous nystagmus, a primary indicator of acute vestibular imbalance, was measured using video-nystagmography (VNG).
-
Procedure: The rat is placed in a restraining device that immobilizes its head. A specialized camera system records eye movements. The frequency and slow-phase velocity of the spontaneous nystagmus are quantified before and after the administration of this compound or vehicle.
Clinical Evaluation: Phase 1 and 2 Trials
This compound underwent several clinical trials to assess its safety, pharmacokinetics, and efficacy.
4.2.1. Phase 1 Study in Healthy Volunteers
A Phase 1 study in healthy volunteers evaluated the safety and pharmacokinetics of this compound. This study also included a pharmacodynamic assessment using a modified caloric test to induce vertigo.
-
Method: A modified caloric test was used to induce vertigo and nystagmus.
-
Procedure: With the subject in a supine position with their head elevated at a 30-degree angle, a controlled stream of warm or cool water or air is introduced into the external auditory canal for a specific duration. This temperature change induces endolymphatic flow in the horizontal semicircular canal, resulting in a vestibulo-ocular reflex, which manifests as nystagmus and a sensation of vertigo. The effects of this compound on the latency, duration, and intensity of vertigo, as well as on nystagmus parameters, were measured.
4.2.2. Phase 2a Study (SENS-111-202)
This randomized, double-blind, placebo- and active-controlled crossover study assessed the effects of this compound on vigilance and cognitive performance during experimentally evoked vestibular imbalance in 32 healthy subjects.
-
Treatments:
-
This compound 100 mg
-
This compound 200 mg
-
Meclizine 50 mg (active comparator)
-
Placebo
-
-
Design: Each subject received each of the four treatments in a random order, with a washout period between treatments.
-
Primary Endpoints: Objective psychometric measures of vigilance and cognitive performance. The study met its primary endpoint, demonstrating that this compound did not impair vigilance and cognitive performance.
4.2.3. Phase 2b Study in Acute Unilateral Vestibulopathy (NCT03110458)
This multicenter, randomized, double-blind, placebo-controlled study was designed to assess the efficacy and safety of two dose regimens of this compound in patients with AUV.
-
Treatments:
-
This compound 100 mg
-
This compound 200 mg
-
Placebo
-
-
Primary Endpoint: The primary efficacy endpoint was the Area Under the Curve (AUC) for vertigo intensity as measured by the Vertigo Intensity Visual Analogue Scale (VI-VAS) in a standing position over four treatment days.
-
Outcome: The study did not meet its primary efficacy endpoint, leading to the discontinuation of this compound's development.
Conclusion
This compound, a selective histamine H4 receptor antagonist, demonstrated a favorable safety and pharmacokinetic profile in early clinical development, along with preclinical evidence of efficacy in a model of vestibular dysfunction. Its mechanism of action, centered on the modulation of vestibular neuron activity through H4R antagonism, presented a novel approach for the treatment of vertigo without the sedative effects of existing therapies. However, the failure to demonstrate significant efficacy in a Phase IIb trial for acute unilateral vestibulopathy led to the cessation of its development. The data and experimental protocols detailed in this guide provide valuable insights for the scientific community and may inform future research into H4R antagonists and the development of novel treatments for vestibular and other neurological disorders.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Safety, tolerability, pharmacokinetics and pharmacokinetic-pharmacodynamic modelling of the novel H4 receptor inhibitor SENS-111 using a modified caloric test in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the novel histamine H4 receptor antagonist SENS-111 on spontaneous nystagmus in a rat model of acute unilateral vestibular loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Seliforant in In Vivo Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seliforant (also known as SENS-111) is a selective antagonist of the histamine (B1213489) H4 receptor (H4R). It has been investigated for its potential therapeutic effects in vestibular disorders.[1] The H4 receptor is primarily expressed on cells of hematopoietic origin and is involved in inflammatory and immune responses. In the vestibular system, H4 receptors are expressed and their antagonism has been shown to reduce vertigo symptoms in a rat model of unilateral vestibular loss.[1] These application notes provide detailed experimental protocols for the use of this compound in in vivo rat models to study its efficacy, pharmacokinetics, and safety.
Mechanism of Action
This compound is a competitive antagonist at the histamine H4 receptor. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. Upon binding of its endogenous ligand, histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can modulate the activity of other effectors, such as ion channels. By blocking the binding of histamine to the H4 receptor, this compound prevents this downstream signaling cascade.[2][3][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vivo rat studies.
Table 1: Efficacy of this compound in a Rat Model of Unilateral Vestibular Loss
| Treatment Group | Dose (mg/kg, oral) | Primary Endpoint | Observation Time | Result |
| This compound | 10 | Reduction in spontaneous nystagmus | 1 hour post-administration | 21-22% reduction |
| This compound | 20 | Reduction in spontaneous nystagmus | 1 hour post-administration | Loss of efficacy observed |
| Placebo | N/A | Spontaneous nystagmus | 1 hour post-administration | No significant change |
| Meclizine | N/A | Reduction in spontaneous nystagmus | N/A | Minimal effect |
| Methylprednisolone | N/A | Reduction in spontaneous nystagmus | N/A | Minimal effect |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Doses Studied | 10 and 20 mg/kg |
| Plasma Exposure | Consistent with Phase 1 human data |
| Detailed PK Parameters (Cmax, Tmax, AUC, half-life) | Not publicly available |
Table 3: Preclinical Safety and Toxicology of this compound in Rats
| Study Type | Duration | Species | Key Findings |
| General Tolerability | Acute | Rat | Well tolerated at 10 and 20 mg/kg doses |
| Detailed Toxicology | Not publicly available | Rat | Not publicly available |
Experimental Protocols
Protocol 1: Induction of Unilateral Vestibular Loss in Rats using Kainic Acid
This protocol describes the creation of a rat model of acute unilateral vestibular dysfunction through the transtympanic injection of kainic acid. This model is used to evaluate the efficacy of compounds like this compound in reducing vertigo-like symptoms.
Materials:
-
Male Wistar rats (250-300g)
-
Kainic acid solution (concentration and volume to be optimized, typically 10 nmol in 1 µL)
-
Anesthetic (e.g., isoflurane)
-
Microsyringe with a fine-gauge needle
-
Operating microscope or magnifying lens
-
Sterile saline
-
Cotton swabs
Procedure:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Place the rat in a stereotaxic frame or position it to allow clear access to the external ear canal.
-
Under microscopic guidance, carefully visualize the tympanic membrane.
-
Using the microsyringe, gently perforate the tympanic membrane in the posterior-inferior quadrant to access the middle ear cavity.
-
Slowly inject the kainic acid solution into the middle ear, aiming towards the round window niche.
-
Keep the rat in a head-tilted position for approximately 10-15 minutes to ensure the solution remains in contact with the round window membrane.
-
Gently absorb any excess fluid from the external ear canal with a cotton swab.
-
Allow the rat to recover from anesthesia on a warming pad.
-
Monitor the animal for signs of vestibular dysfunction, such as spontaneous nystagmus, head tilt, and circling behavior, which typically appear within a few hours.
Protocol 2: Oral Administration of this compound by Gavage
This protocol details the procedure for administering this compound orally to rats.
Materials:
-
This compound
-
Appropriate vehicle (e.g., water, 0.5% carboxymethylcellulose, or a specialized formulation for oral delivery to rodents)
-
Oral gavage needle (stainless steel or flexible plastic, appropriate size for the rat)
-
Syringe
-
Balance
Procedure:
-
Prepare the this compound formulation at the desired concentration (e.g., for a 10 mg/kg dose in a 300g rat with a dosing volume of 5 mL/kg, the concentration would be 2 mg/mL).
-
Gently restrain the rat, holding it firmly but without causing distress. The head and neck should be in a straight line with the body.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it over the tongue into the esophagus. The needle should pass smoothly without resistance.
-
Once the needle has reached the predetermined depth, slowly administer the this compound solution.
-
Withdraw the needle smoothly and return the rat to its cage.
-
Observe the animal for a few minutes to ensure there are no signs of respiratory distress or other adverse effects.
Protocol 3: Assessment of Spontaneous Nystagmus using Video-Nystagmography (VNG)
This protocol describes the methodology for recording and analyzing spontaneous nystagmus in rats with unilateral vestibular lesions.
Materials:
-
Video-nystagmography system with an infrared camera
-
A restraining device to hold the rat's head in a fixed position
-
A dark, quiet room to minimize visual and auditory stimuli
Procedure:
-
Gently restrain the rat in the holding device. The head should be held firmly but comfortably in a horizontal position.
-
Position the infrared camera to obtain a clear image of one of the rat's eyes.
-
Allow the rat to acclimate to the setup in the dark for a few minutes.
-
Record eye movements for a defined period (e.g., 2-5 minutes).
-
Analyze the recorded video to identify and quantify spontaneous nystagmus. This is typically done by measuring the slow-phase velocity of the eye movements. Specialized software is often used for this analysis.
-
The efficacy of this compound is determined by comparing the slow-phase velocity of nystagmus in treated animals to that in placebo-treated animals.
Protocol 4: Pharmacokinetic Analysis of this compound in Rat Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A specific validated method for this compound is not publicly available, so this protocol is based on general procedures for small molecule analysis in biological matrices.
Materials:
-
Rat plasma samples collected at various time points after this compound administration
-
Internal standard (a structurally similar compound not present in the sample)
-
Formic acid
-
Water (HPLC grade)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 analytical column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
A typical gradient might be: 0-1 min, 5% B; 1-5 min, ramp to 95% B; 5-7 min, hold at 95% B; 7-7.1 min, return to 5% B; 7.1-10 min, re-equilibrate at 5% B.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the mass spectrometer parameters for this compound and the internal standard (e.g., precursor and product ion masses for multiple reaction monitoring - MRM).
-
Monitor the specific MRM transitions for this compound and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound/internal standard).
-
Generate a calibration curve using standards of known this compound concentrations in blank rat plasma.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Protocol 5: General Safety and Toxicity Assessment
This protocol outlines a general approach for assessing the safety and toxicity of this compound in rats. Specific details of studies conducted on this compound are not publicly available.
Study Design:
-
Animals: Use both male and female rats of a standard strain (e.g., Sprague-Dawley or Wistar).
-
Groups: Include a vehicle control group and at least three dose groups of this compound (low, mid, and high doses).
-
Duration: Can range from acute (single dose) to sub-chronic (e.g., 28 or 90 days) studies.
-
Route of Administration: Oral gavage, consistent with the intended clinical route.
Parameters to be Monitored:
-
Clinical Observations: Daily observation for any changes in appearance, behavior, and signs of toxicity.
-
Body Weight: Measured at least weekly.
-
Food and Water Consumption: Measured weekly.
-
Ophthalmology: Examination of the eyes before and at the end of the study.
-
Hematology: Analysis of blood samples for red and white blood cell counts, platelets, hemoglobin, etc.
-
Clinical Chemistry: Analysis of serum for markers of liver and kidney function, electrolytes, etc.
-
Urinalysis: Analysis of urine for volume, specific gravity, pH, and presence of protein, glucose, etc.
-
Necropsy: Gross examination of all organs and tissues at the end of the study.
-
Organ Weights: Weighing of key organs (e.g., liver, kidneys, spleen, brain, heart).
-
Histopathology: Microscopic examination of a comprehensive set of tissues from the control and high-dose groups, and any target organs from the other dose groups.
Data Presentation:
All quantitative data from these studies should be summarized in tables, comparing the different dose groups to the control group, with statistical analysis to determine significant differences.
References
- 1. Effect of the novel histamine H4 receptor antagonist SENS-111 on spontaneous nystagmus in a rat model of acute unilateral vestibular loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 4. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Research of Seliforant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosage, administration, and experimental protocols for Seliforant (also known as SENS-111), a selective histamine (B1213489) H4 receptor antagonist. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.
Overview of this compound
This compound is a small molecule that acts as a selective antagonist for the histamine H4 receptor.[1] This receptor is primarily expressed on cells of the immune system, and its modulation has been investigated for potential therapeutic effects in various conditions, including vestibular disorders such as vertigo.[1][2] Preclinical research has focused on establishing the efficacy and safety profile of this compound in relevant animal models.
Dosage and Administration in Preclinical Models
Preclinical studies have primarily utilized oral administration of this compound in rat models. The selection of appropriate dosages is informed by pharmacokinetic profiling to achieve plasma exposures consistent with those targeted in clinical settings.
Table 1: Summary of this compound Dosage in a Preclinical Rat Model of Vertigo
| Animal Model | Indication | Route of Administration | Dosage | Observed Effect | Reference |
| Rat model of acute unilateral vestibular loss | Vertigo | Oral | 10 mg/kg | 21-22% reduction in spontaneous nystagmus at 1-hour post-administration | [3][4] |
| Rat model of acute unilateral vestibular loss | Vertigo | Oral | 20 mg/kg | Loss of efficacy compared to the 10 mg/kg dose |
Experimental Protocols
Efficacy Study in a Rat Model of Acute Unilateral Vestibular Loss
This protocol is based on the methodology described by Petremann et al. (2020) to assess the efficacy of this compound in a translational model of vertigo.
Objective: To evaluate the effect of orally administered this compound on spontaneous nystagmus in rats with induced unilateral vestibular lesions.
Materials:
-
Male Wistar rats
-
This compound (SENS-111)
-
Vehicle (placebo)
-
Kainic acid
-
Video-nystagmography system
Procedure:
-
Animal Model Creation:
-
Induce a unilateral vestibular lesion by a transtympanic injection of kainic acid. This creates an imbalance in the vestibular system, leading to symptoms like spontaneous nystagmus, a key indicator of vertigo.
-
-
Drug Administration:
-
Administer this compound orally at doses of 10 mg/kg and 20 mg/kg.
-
A control group should receive the vehicle (placebo) via the same route.
-
-
Efficacy Assessment:
-
Record and analyze spontaneous nystagmus using a video-nystagmography system at baseline and at specific time points post-administration (e.g., 1 hour).
-
Quantify the frequency and velocity of the nystagmus to determine the effect of this compound compared to the placebo group.
-
dot
Caption: Workflow for Efficacy Testing of this compound in a Rat Model of Vertigo.
Pharmacokinetic Profiling in Rats (General Protocol)
While a specific, detailed protocol for this compound's preclinical pharmacokinetics is not publicly available, the following represents a general methodology for such studies in rats. This is crucial for determining key parameters like bioavailability, half-life, and maximum concentration (Cmax) to inform dose selection for efficacy and toxicology studies.
Objective: To characterize the pharmacokinetic profile of this compound in rats following oral and intravenous administration.
Materials:
-
Male Wistar rats
-
This compound (SENS-111)
-
Appropriate vehicle for oral and intravenous administration
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS or other suitable analytical instrumentation
Procedure:
-
Animal Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose of this compound via the tail vein to determine clearance and volume of distribution.
-
Oral (PO) Group: Administer a single oral gavage dose of this compound to determine absorption characteristics and bioavailability.
-
-
Blood Sampling:
-
Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
-
Plasma Preparation and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Analyze plasma concentrations of this compound using a validated bioanalytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Use pharmacokinetic modeling software to calculate key parameters including:
-
Area Under the Curve (AUC)
-
Maximum Plasma Concentration (Cmax)
-
Time to Maximum Plasma Concentration (Tmax)
-
Elimination Half-Life (t1/2)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Oral Bioavailability (F%)
-
-
Mechanism of Action: Histamine H4 Receptor Antagonism
This compound functions as a selective antagonist of the histamine H4 receptor (H4R). The H4R is a G-protein coupled receptor (GPCR) that, upon binding with its natural ligand histamine, typically couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of downstream signaling pathways, including MAPK and calcium mobilization. By blocking the binding of histamine to the H4R, this compound is thought to prevent these downstream signaling events, thereby exerting its therapeutic effects.
dot
Caption: Simplified Signaling Pathway of the Histamine H4 Receptor and the Action of this compound.
Preclinical Safety and Toxicology (General Considerations)
While specific toxicology data for this compound is not extensively published, a standard preclinical safety evaluation for a novel compound would typically include the following studies, conducted in compliance with Good Laboratory Practice (GLP) guidelines.
Core Safety Pharmacology Studies:
-
Central Nervous System (CNS) Assessment: Evaluation of effects on motor activity, behavior, and coordination.
-
Cardiovascular System Assessment: Monitoring of blood pressure, heart rate, and electrocardiogram (ECG).
-
Respiratory System Assessment: Measurement of respiratory rate and tidal volume.
Toxicology Studies:
-
Single-Dose Toxicity Studies: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
-
Repeated-Dose Toxicity Studies: To evaluate the toxicological profile of the compound after repeated administration over a defined period (e.g., 14 or 28 days) in at least two species (one rodent, one non-rodent).
Genotoxicity Studies:
-
A battery of in vitro and in vivo tests to assess the potential for the compound to induce genetic mutations or chromosomal damage.
The results of these studies are essential for establishing a preliminary safety profile and for guiding the design of first-in-human clinical trials.
References
- 1. Management of peripheral vertigo with antihistamines: New options on the horizon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the novel histamine H4 receptor antagonist SENS‐111 on spontaneous nystagmus in a rat model of acute unilateral vestibular loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of the novel histamine H4 receptor antagonist SENS-111 on spontaneous nystagmus in a rat model of acute unilateral vestibular loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Seliforant in Eosinophil Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seliforant (also known as SENS-111) is a potent and selective antagonist of the histamine (B1213489) H4 receptor.[1] The histamine H4 receptor is a key player in inflammatory processes and is expressed on various immune cells, including eosinophils. Histamine has been demonstrated to be a chemoattractant for eosinophils, a process mediated specifically through the H4 receptor.[2][3][4][5] This makes this compound a valuable tool for studying the role of the histamine H4 receptor in eosinophil migration and for investigating its potential as a therapeutic agent in eosinophil-driven inflammatory diseases such as asthma and allergic rhinitis.
These application notes provide a comprehensive guide for utilizing this compound in an in vitro eosinophil chemotaxis assay. The document includes detailed protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: Inhibition of Eosinophil Chemotaxis
Histamine, released from mast cells and basophils, can induce the directional migration of eosinophils to sites of inflammation. This process, known as chemotaxis, is initiated by the binding of histamine to the H4 receptor on the eosinophil cell surface. The H4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, triggers a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), leading to the mobilization of intracellular calcium. The resulting increase in intracellular calcium is a critical signal for the cytoskeletal rearrangements and cellular motility required for chemotaxis.
This compound, as a competitive antagonist, binds to the histamine H4 receptor without initiating this signaling cascade. By occupying the receptor, this compound prevents histamine from binding and thereby blocks the downstream signaling events that lead to eosinophil migration.
Quantitative Data
| Compound | Target | Assay Type | Chemoattractant | Eosinophil Source | IC50 | Reference |
| JNJ 7777120 | Histamine H4 Receptor | Transwell Chemotaxis Assay | Histamine (1 µM) | Human Peripheral Blood | 86 nM |
Experimental Protocols
Eosinophil Isolation from Human Peripheral Blood
-
Blood Collection: Collect whole blood from healthy, consenting donors into collection tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell Lysis: Perform a hypotonic lysis to remove red blood cells.
-
Negative Selection: Isolate eosinophils using a commercially available eosinophil isolation kit that employs negative selection (magnetic-activated cell sorting - MACS). This method depletes other leukocytes, leaving a highly purified eosinophil population.
-
Cell Purity Assessment: Assess the purity of the isolated eosinophils using flow cytometry by staining for eosinophil-specific surface markers (e.g., CCR3, Siglec-8) or by morphological analysis of cytospun preparations stained with Wright-Giemsa. A purity of >98% is recommended.
-
Cell Viability: Determine cell viability using a trypan blue exclusion assay. Viability should be >95%.
-
Cell Resuspension: Resuspend the purified eosinophils in a suitable assay buffer (e.g., RPMI 1640 with 10 mM HEPES and 0.5% BSA) at a concentration of 2 x 10^6 cells/mL.
Eosinophil Chemotaxis Assay (Transwell Method)
-
Assay Plate Preparation: Use a 96-well chemotaxis plate with a 5 µm pore size polycarbonate membrane.
-
Chemoattractant Preparation: Prepare a solution of histamine in the assay buffer. A final concentration of 1 µM in the lower chamber is recommended to induce a robust chemotactic response.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability or migration (typically ≤0.1%).
-
Experimental Setup:
-
Lower Chamber: Add 150 µL of the histamine solution (or assay buffer for the negative control) to the lower wells of the chemotaxis plate.
-
Upper Chamber (Transwell insert):
-
Pre-incubate the isolated eosinophils (2 x 10^6 cells/mL) with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Add 50 µL of the pre-incubated eosinophil suspension to the upper chamber of the Transwell inserts.
-
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes. The optimal incubation time should be determined empirically.
-
Cell Migration Quantification:
-
Carefully remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be achieved by:
-
Flow Cytometry: Aspirate the cells from the lower chamber and count them using a flow cytometer for a fixed period (e.g., 60 seconds). This is a highly accurate and reproducible method.
-
Microscopy: Stain the migrated cells with a fluorescent dye (e.g., Calcein-AM) and count them using a fluorescence microscope.
-
Colorimetric Assay: Lyse the migrated cells and measure the activity of an endogenous enzyme, such as eosinophil peroxidase.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the histamine-only control.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Visualizations
Signaling Pathway of Histamine-Induced Eosinophil Chemotaxis
Caption: Signaling cascade initiated by histamine binding to the H4 receptor, leading to eosinophil chemotaxis, and its inhibition by this compound.
Experimental Workflow for Eosinophil Chemotaxis Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective eosinophil chemotactic activity of histamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a histamine H4 receptor on human eosinophils--role in eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Histamine H4 Receptor Antagonists Using a cAMP Functional Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor (GPCR), is a key player in inflammatory and immune responses.[1] Predominantly expressed on cells of hematopoietic origin such as mast cells, eosinophils, and T cells, the H4R is implicated in the pathophysiology of various allergic and inflammatory conditions, including asthma, allergic rhinitis, and dermatitis. Upon activation by histamine, the H4R couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This signaling cascade makes the measurement of intracellular cAMP a robust method for assessing the activity of H4R ligands. Consequently, H4R antagonists are being actively investigated as a promising therapeutic class for a range of inflammatory disorders.
This application note provides a detailed protocol for a cell-based functional assay to identify and characterize H4R antagonists by measuring their ability to counteract agonist-induced inhibition of cAMP production.
Principle of the Assay
This assay quantifies the ability of a test compound to act as a histamine H4 receptor antagonist. The core principle involves the Gi/o-mediated inhibition of adenylyl cyclase upon H4R activation. To achieve a measurable dynamic range, intracellular cAMP levels are first elevated using forskolin (B1673556), a direct activator of adenylyl cyclase. The addition of an H4R agonist, such as histamine, will then lead to a decrease in the forskolin-stimulated cAMP levels. An H4R antagonist will compete with the agonist for binding to the receptor, thereby reversing the agonist-induced decrease in cAMP production. The potency of the antagonist is determined by measuring its ability to restore cAMP levels in the presence of the agonist. The cAMP levels can be quantified using various sensitive detection technologies, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassays (e.g., LANCE® Ultra cAMP, HTRF®).
Data Presentation
The potency of histamine H4 receptor antagonists is typically expressed as the half-maximal inhibitory concentration (IC50) or as the antagonist affinity constant (pA2). The table below summarizes the activity of several known H4R antagonists in cAMP functional assays.
| Compound | Assay Type | Cell Line | Agonist Used | Potency | Reference |
| JNJ 7777120 | cAMP-CRE gene reporter assay | Human SK-N-MC cells | Histamine | pA2 = 7.9 | [2] |
| TR-7 | cAMP accumulation assay | Not specified | Not specified | IC50 = 512 nM | [3] |
| Compound 11 | cAMP accumulation assay | Not specified | Not specified | IC50 = 312 nM | [3] |
Note: The potency of antagonists can vary depending on the specific cell line, agonist concentration, and assay conditions used.
Experimental Protocols
This section details the methodology for performing a cAMP functional assay to screen for H4R antagonists using a TR-FRET-based detection method.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human histamine H4 receptor (HEK-hH4R).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) stock solution (e.g., 100 mM in DMSO).
-
Adenylyl Cyclase Activator: Forskolin stock solution (e.g., 10 mM in DMSO).
-
H4R Agonist: Histamine dihydrochloride (B599025) stock solution (e.g., 10 mM in water).
-
Reference H4R Antagonist: JNJ 7777120 stock solution (e.g., 10 mM in DMSO).
-
Test Compounds: Stock solutions in DMSO.
-
cAMP Detection Kit: A TR-FRET-based cAMP assay kit (e.g., LANCE® Ultra cAMP Kit from PerkinElmer).
-
Microplates: 384-well, white, opaque microplates.
-
Plate Reader: A microplate reader capable of TR-FRET measurements.
Experimental Procedure
1. Cell Culture and Seeding: a. Culture HEK-hH4R cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. b. Passage the cells every 2-3 days or when they reach 80-90% confluency. c. On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution. d. Resuspend the cells in assay buffer and perform a cell count. e. Dilute the cell suspension to the desired concentration (e.g., 200,000 cells/mL) in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
2. Compound Preparation: a. Prepare serial dilutions of the test compounds, reference antagonist (e.g., JNJ 7777120), and histamine in assay buffer. It is recommended to perform a 10-point concentration-response curve.
3. Antagonist Mode Assay Protocol: a. Add 5 µL of the diluted test compounds or reference antagonist to the wells of the 384-well plate. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration. b. Add 5 µL of the HEK-hH4R cell suspension to each well. c. Incubate the plate for 15-30 minutes at room temperature. d. Prepare a solution of histamine (at its EC80 concentration, predetermined in an agonist-mode experiment) and forskolin (at its EC80 concentration, predetermined) in assay buffer. e. Add 10 µL of the histamine/forskolin solution to all wells. f. Incubate the plate for 30-60 minutes at room temperature.
4. cAMP Detection (Example using a LANCE Ultra cAMP Kit): a. Following the manufacturer's instructions, prepare the Eu-cAMP tracer and ULight™-anti-cAMP antibody detection reagents. b. Add 10 µL of the Eu-cAMP tracer solution to each well. c. Add 10 µL of the ULight™-anti-cAMP antibody solution to each well. d. Incubate the plate for 1 hour at room temperature, protected from light.
5. Data Acquisition and Analysis: a. Read the plate on a TR-FRET-compatible plate reader at an emission wavelength of 665 nm. b. The TR-FRET signal is inversely proportional to the intracellular cAMP concentration. c. Plot the TR-FRET signal against the logarithm of the antagonist concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value for each antagonist.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Histamine H4 Receptor Signaling Pathway and Antagonist Action.
Experimental Workflow Diagram
Caption: Experimental Workflow for H4R Antagonist cAMP Assay.
References
Seliforant: Application Notes on Solubility and Stability in DMSO for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines on the solubility and stability of Seliforant when using Dimethyl Sulfoxide (DMSO) as a solvent for in vitro and in vivo research. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Overview of this compound
This compound (SENS-111) is identified as a selective and orally active antagonist of the histamine (B1213489) H4 receptor. Its investigation is prominent in therapeutic areas where H4 receptor modulation is considered a key mechanism. Accurate preparation of this compound solutions is the first critical step in any experimental workflow.
Solubility of this compound in DMSO
This compound exhibits high solubility in DMSO. However, careful handling is necessary to achieve optimal dissolution and maintain the integrity of the compound.
Key Solubility Parameters:
| Parameter | Value | Notes |
| Solubility in DMSO | 100 mg/mL | Equivalent to 424.94 mM.[1] |
| Dissolution Aid | Ultrasonic treatment | May be required to achieve complete dissolution.[1] |
| Solvent Consideration | Anhydrous DMSO | Hygroscopic (water-absorbing) DMSO can significantly impact solubility.[1] It is highly recommended to use fresh, anhydrous DMSO. |
Stability of this compound in DMSO
Proper storage of this compound stock solutions is critical to prevent degradation and ensure the compound's activity over time.
Recommended Storage Conditions and Stability Data:
| Storage Temperature | Storage Duration | Recommendations |
| -80°C | 6 months | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Suitable for short-term storage. Avoid repeated freeze-thaw cycles.[1] |
| Room Temperature | Not Recommended | This compound solutions in DMSO should be prepared fresh or stored frozen. |
Experimental Protocols
Protocol for Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a high-concentration stock solution of this compound.
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Ultrasonic water bath
Procedure:
-
Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 23.53 mg of this compound (Molecular Weight: 235.33 g/mol ).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the solid compound. For the example above, add 1 mL of DMSO.
-
Aid Dissolution: Vortex the solution briefly. If the compound is not fully dissolved, place the vial in an ultrasonic water bath for short intervals until the solution is clear.
-
Aliquot: Once fully dissolved, aliquot the stock solution into smaller, single-use, sterile vials. This is critical to minimize contamination and degradation from repeated freeze-thaw cycles.
-
Store: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol for Preparing Working Solutions via Serial Dilution
This protocol describes how to prepare working solutions from a high-concentration stock for use in cell-based assays or other experiments.
Materials:
-
100 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or buffer
-
Sterile dilution tubes
-
Calibrated pipettes
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your experimental buffer or medium. For example, to make a 1 mM intermediate solution, dilute the 100 mM stock 1:100.
-
Serial Dilutions: Perform serial dilutions from the intermediate solution to achieve the desired final concentrations for your experiment. Ensure that the final concentration of DMSO in the experimental wells is consistent across all conditions and is at a level that is non-toxic to the cells being used. Generally, the final DMSO concentration should be kept below 0.5%, as higher concentrations can have cytotoxic effects.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial to distinguish the effects of the compound from the effects of the solvent.
-
Use Immediately: It is best practice to use the freshly prepared working solutions immediately.
Visualized Workflows and Pathways
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Simplified Signaling Pathway of the Histamine H4 Receptor
Caption: this compound as an antagonist of H4 receptor signaling.
References
Application Notes and Protocols for Seliforant Testing in Animal Models of Vestibular Neuritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vestibular neuritis, a common cause of acute vertigo, is characterized by the sudden onset of prolonged rotational vertigo, nausea, and imbalance. The underlying pathology is believed to be an inflammation of the vestibular nerve, often attributed to a viral infection, leading to a unilateral loss of vestibular function. The development of effective pharmacotherapies for this condition relies on the use of robust animal models that mimic the key aspects of the disease. Seliforant (formerly SENS-111) is a selective antagonist of the histamine (B1213489) H4 receptor, which has been investigated for its potential to alleviate symptoms of vestibular dysfunction. Histamine H4 receptors are expressed in the peripheral vestibular system, and their modulation presents a therapeutic target for vestibular disorders.[1][2]
These application notes provide detailed protocols for establishing animal models of vestibular neuritis and for the preclinical evaluation of this compound and other H4 receptor antagonists.
Animal Models of Vestibular Neuritis
The choice of animal model is critical for studying the pathophysiology of vestibular neuritis and for testing the efficacy of therapeutic agents like this compound. Two primary types of models are described here: chemical-induced vestibular dysfunction and surgical unilateral labyrinthectomy. An inflammatory model using lipopolysaccharide is also detailed.
Chemical-Induced Vestibular Dysfunction: Transtympanic Arsanilate Injection in Rats
This model induces a selective lesion of vestibular hair cells, mimicking the peripheral vestibular damage seen in vestibular neuritis.[3][4]
Protocol:
-
Animal Preparation: Adult male Sprague-Dawley rats (200-240 g) are used. Anesthesia is induced with 1.5% isoflurane (B1672236) in O2.
-
Analgesia: Administer pre-surgical analgesia (e.g., meloxicam (B1676189) 1.5 mg/kg s.c.) to minimize discomfort.
-
Transtympanic Injection:
-
Under anesthesia, visualize the tympanic membrane of one ear.
-
Using a 1-mL syringe with a 26-gauge needle, carefully perforate the anterior part of the tympanum.
-
Slowly inject 0.1 mL of a 30 mg/mL sodium arsanilate solution in 0.9% saline into the middle ear cavity.
-
For bilateral lesions, the procedure is repeated on the contralateral side.
-
The sham group receives a transtympanic injection of 0.1 mL of 0.9% saline.
-
-
Post-operative Care: Administer post-operative analgesia (e.g., paracetamol 25 mg/mL, 1 mL intraperitoneally, twice daily for two days).[3] Monitor the animals for signs of distress.
-
Assessment of Vestibular Dysfunction: Behavioral tests are performed at baseline and at various time points post-lesion (e.g., 4h, 8h, 1, 2, 4, 7 days).
Surgical Model: Unilateral Labyrinthectomy (UL) in Rats
UL creates a complete and immediate unilateral loss of vestibular function, providing a robust model to study vestibular compensation and the effects of vestibular suppressants.
Protocol:
-
Animal Preparation and Anesthesia: As described in the chemical lesion model.
-
Surgical Procedure:
-
Make a small incision behind the ear to expose the tympanic bulla.
-
Using an otologic drill, carefully open the lateral wall of the tympanic bulla.
-
Under microscopic guidance, remove the vestibular neuroepithelium.
-
-
Wound Closure and Post-operative Care: Suture the incision and provide post-operative analgesia and antibiotics (e.g., marbofloxacin (B1676072) 2 mg/kg s.c. for 3 days) to prevent infection.
-
Assessment of Vestibular Dysfunction: Monitor for spontaneous nystagmus, postural asymmetry, and perform balance tests at defined time points post-surgery.
Inflammatory Model: Lipopolysaccharide (LPS)-Induced Labyrinthitis
This model is useful for studying the inflammatory component of vestibular neuritis. Intratympanic injection of LPS induces an inflammatory response in the inner ear.
Protocol:
-
Animal Preparation and Anesthesia: As described previously.
-
Transtympanic Injection:
-
Inject a solution of LPS from a gram-negative bacterium (e.g., Escherichia coli) in sterile saline into the middle ear cavity. The concentration and volume should be optimized based on preliminary studies.
-
-
Post-operative Care: Provide analgesia as needed.
-
Assessment of Inflammation and Vestibular Function:
-
At selected time points, animals can be euthanized for histological analysis of the inner ear to assess inflammatory cell infiltration and damage to vestibular structures.
-
Behavioral tests can be used to evaluate vestibular function.
-
Preclinical Testing of this compound
Experimental Workflow for this compound Efficacy Testing
Caption: Experimental workflow for evaluating this compound in animal models of vestibular neuritis.
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative findings from a preclinical study of SENS-111 (this compound) in a rat model of acute unilateral vestibular loss.
| Parameter | Treatment Group | Dosage (mg/kg) | Observation Time | Result | Reference |
| Spontaneous Nystagmus | SENS-111 | 10 | 1 hour post-dose | 21-22% reduction in nystagmus frequency | |
| SENS-111 | 20 | 1 hour post-dose | Loss of efficacy observed | ||
| Meclizine | - | - | Minimal effect on nystagmus | ||
| Methylprednisolone | - | - | Minimal effect on nystagmus |
Detailed Experimental Protocols
Assessment of Vestibular Function
1. Spontaneous Nystagmus:
-
Apparatus: A video-nystagmography system.
-
Procedure:
-
Place the rat in a restrainer that allows for head stability.
-
Record eye movements for a defined period (e.g., 5 minutes).
-
Analyze the video recordings to determine the frequency (beats/second) and amplitude of the spontaneous nystagmus.
-
2. Postural Asymmetry:
-
Procedure:
-
Observe the rat in an open field.
-
Score the degree of head tilt, body torsion, and circling behavior based on a pre-defined scale. A common scoring system ranges from 0 (no asymmetry) to 10 (severe asymmetry).
-
3. Balance Beam Test:
-
Apparatus: A narrow wooden or plastic beam elevated from the ground.
-
Procedure:
-
Train the rats to traverse the beam before inducing the vestibular lesion.
-
After the lesion and treatment, place the rat at one end of the beam and record the time taken to cross to the other end and the number of foot slips.
-
Electrophysiological Recordings of Vestibular Neurons
-
Preparation: In vitro brainstem slice preparation containing the vestibular nuclei or in vivo recordings from the vestibular nerve or nuclei.
-
Procedure:
-
Use microelectrodes to record the spontaneous and evoked firing rate of vestibular neurons.
-
Apply this compound to the recording medium (in vitro) or administer it systemically (in vivo).
-
Measure the change in neuronal firing frequency. Studies have shown that H4 receptor antagonists cause a pronounced inhibitory effect on vestibular neuron activity.
-
Signaling Pathway
Histamine H4 Receptor Signaling in Vestibular Neurons
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability. This compound, as an antagonist, blocks this signaling pathway.
Caption: Simplified signaling pathway of the Histamine H4 receptor in vestibular neurons.
Conclusion
The animal models and protocols described provide a framework for the preclinical evaluation of this compound and other potential therapeutics for vestibular neuritis. The transtympanic arsanilate injection model in rats is a well-characterized and relevant model for studying vestibular hair cell loss. While this compound did not meet its primary endpoint in clinical trials for acute unilateral vestibulopathy, the histamine H4 receptor remains a target of interest in vestibular research. These detailed methodologies are intended to aid researchers in designing and executing robust preclinical studies to further explore the therapeutic potential of modulating the histaminergic system in vestibular disorders.
References
- 1. Histamine H4 receptor antagonists as potent modulators of mammalian vestibular primary neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intratympanic injection of sodium arsanilate (atoxyl) solution results in postural changes consistent with changes described for labyrinthectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vestibular lesion procedure [bio-protocol.org]
- 4. Evaluation of the chemical model of vestibular lesions induced by arsanilate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Seliforant insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seliforant, particularly concerning its insolubility in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound in aqueous-based experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer/media | This compound is poorly soluble in aqueous solutions. The abrupt change in solvent polarity when adding a concentrated DMSO stock to an aqueous medium can cause the compound to "crash out" or precipitate. | 1. Optimize Final DMSO Concentration: Aim for a final DMSO concentration of <0.5% in your assay, as higher concentrations can be cytotoxic.[1] 2. Stepwise Dilution: Instead of a single dilution, perform a serial dilution of the DMSO stock with the aqueous buffer. 3. Pre-warm Aqueous Medium: Warming the aqueous buffer or cell culture medium to 37°C before adding the this compound stock can improve solubility.[2] 4. Vortexing During Dilution: Add the this compound stock dropwise to the pre-warmed aqueous medium while continuously vortexing to ensure rapid and thorough mixing.[2][3] |
| Inconsistent experimental results | Incomplete dissolution of this compound in the stock solution or precipitation in the final assay medium can lead to variability in the effective concentration of the compound. | 1. Ensure Complete Dissolution of Stock: Use ultrasonication when dissolving this compound in DMSO to ensure it is fully solubilized.[4] 2. Freshly Prepare Dilutions: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid potential degradation or precipitation over time. 3. Visual Inspection: Always visually inspect the final solution for any signs of precipitation before adding it to your experimental setup. |
| Low potency or lack of expected biological effect | The actual concentration of solubilized this compound may be lower than the calculated concentration due to precipitation. | 1. Solubility Testing: If problems persist, perform a simple solubility test by preparing different concentrations of this compound in your final assay buffer and visually inspecting for precipitation after a short incubation. 2. Consider Solubility Enhancers: For specific applications, the use of solubilizing agents like cyclodextrins may be explored, though their compatibility with the assay must be validated. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. It has been shown to dissolve this compound at concentrations up to 100 mg/mL with the aid of ultrasonication.
Q2: What is the aqueous solubility of this compound?
A2: The predicted water solubility of this compound is low, at approximately 0.248 mg/mL. This inherent low aqueous solubility is the primary reason for the challenges encountered when preparing solutions for biological assays.
Q3: My this compound solution in DMSO appears oily. Is this normal?
A3: Yes, this is normal. This compound is described as an oil in its pure form. When dissolved in DMSO, it should form a clear solution, especially after sonication.
Q4: Can I filter-sterilize my this compound stock solution in DMSO?
A4: It is generally not recommended to filter-sterilize a 100% DMSO stock solution. Nothing is likely to grow in pure DMSO, and filtering may lead to the loss of the compound due to binding to the filter membrane. If sterile filtration is required, it should be done after dilution in the aqueous buffer, provided the compound remains in solution.
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
A5: For most cell lines, a final DMSO concentration of up to 0.5% is generally considered safe, though some may be more sensitive. For primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 235.33 g/mol | |
| Solubility in DMSO | 100 mg/mL (424.94 mM) | |
| Predicted Water Solubility | 0.248 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound oil. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.35 mg of this compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed this compound.
-
Sonication: Place the vial in a water bath sonicator and sonicate for 10-15 minutes to ensure complete dissolution.
-
Visual Inspection: Visually confirm that the solution is clear and free of any undissolved particles.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Pre-warm Medium: Pre-warm your cell culture medium (e.g., DMEM) to 37°C.
-
Initial Dilution (Optional but Recommended): If preparing a very dilute final solution, a serial dilution may be beneficial. For a 10 µM final solution from a 10 mM stock, this would be a 1:1000 dilution.
-
Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock dropwise. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock to 9.99 mL of medium.
-
Mixing: Continue vortexing for an additional 30 seconds to ensure homogeneity.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same volume of medium (e.g., 10 µL of DMSO in 9.99 mL of medium).
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound's mechanism of action on the H4 receptor pathway.
References
Potential off-target effects of Seliforant at high concentrations
Technical Support Center: Seliforant
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of this compound, particularly at high concentrations. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of the histamine (B1213489) H4 receptor (H4R). The H4R is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells. By blocking the H4R, this compound is intended to modulate immune and inflammatory responses.
Q2: Are there known off-target effects for this compound at therapeutic concentrations?
A2: Clinical trials have shown that this compound is generally safe and well-tolerated. However, like most small molecule inhibitors, the potential for off-target activity exists, and this risk can increase with higher concentrations. Specific off-target activities for this compound have not been extensively published. Therefore, it is recommended to perform selectivity profiling, especially when using this compound at high concentrations in preclinical studies.
Q3: What are the potential consequences of using high concentrations of this compound in my experiments?
A3: Using high concentrations of this compound may lead to a loss of selectivity and engagement with unintended molecular targets. This can result in ambiguous experimental results, cellular toxicity, or other pharmacological effects that are not mediated by the H4R. For instance, a study in rats noted a loss of efficacy at a higher dose, which could suggest complex pharmacology or off-target effects. It is crucial to carefully determine the optimal concentration range for your specific experimental setup.
Q4: How can I determine if the observed effects in my experiment are due to off-target activities of this compound?
A4: To differentiate between on-target and off-target effects, consider the following control experiments:
-
Use a structurally unrelated H4R antagonist: If a different H4R antagonist with a distinct chemical scaffold produces the same biological effect, it is more likely to be an on-target effect.
-
Perform rescue experiments: If possible, rescue the phenotype by introducing a constitutively active form of a downstream signaling molecule in the H4R pathway.
-
Use a negative control compound: A structurally similar but inactive analog of this compound can help to rule out non-specific effects.
-
Knockdown or knockout of the H4R: The most definitive way to confirm an on-target effect is to show that the effect of this compound is absent in cells or animals where the H4R has been genetically removed.
Troubleshooting Guide
Issue 1: I am observing unexpected or inconsistent results with high concentrations of this compound.
-
Possible Cause: At high concentrations, this compound may be engaging with off-target molecules, leading to confounding biological effects.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the minimal effective concentration of this compound that elicits the desired on-target effect.
-
Consult selectivity data: Review any available selectivity data for this compound. If not available, consider performing a broad panel screening to identify potential off-targets (see Experimental Protocols section).
-
Use orthogonal controls: As described in FAQ Q4, use other H4R antagonists or genetic approaches to confirm that the observed effect is H4R-dependent.
-
Issue 2: I am observing cellular toxicity at high concentrations of this compound.
-
Possible Cause: The observed toxicity may be an off-target effect. Many small molecules can interfere with essential cellular processes at high concentrations.
-
Troubleshooting Steps:
-
Assess cell viability: Use standard cell viability assays (e.g., MTT, trypan blue exclusion) to quantify the cytotoxic effects of this compound across a range of concentrations.
-
Conduct broad off-target screening: Screen this compound against a panel of common off-targets known to be associated with cytotoxicity, such as certain kinases or ion channels.
-
Compare with other H4R antagonists: Test if other selective H4R antagonists cause similar toxicity at equivalent on-target inhibitory concentrations.
-
Data on Potential Off-Target Effects
The following tables present hypothetical data for this compound's off-target profile to illustrate the type of information that can be obtained from broad panel screening. Note: This is not actual experimental data for this compound and is provided for illustrative purposes only.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | Percent Inhibition at 1 µM this compound | IC50 (µM) |
| H4R (on-target) | 98% | 0.01 |
| LCK | 65% | 0.8 |
| SRC | 58% | 1.2 |
| FYN | 45% | 3.5 |
| p38α | 25% | >10 |
| JNK1 | 15% | >10 |
| ERK2 | 8% | >10 |
Table 2: Hypothetical Broad Panel Off-Target Profile of this compound (% Inhibition at 10 µM)
| Target Class | Target | Percent Inhibition |
| GPCR | H4R (on-target) | >99% |
| H1 Receptor | 12% | |
| H2 Receptor | 8% | |
| H3 Receptor | 25% | |
| 5-HT2B Receptor | 55% | |
| M1 Muscarinic Receptor | 18% | |
| Ion Channel | hERG | 30% |
| Nav1.5 | 15% | |
| Transporter | SERT | 40% |
| Enzyme | PDE4 | 22% |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol describes a general method for assessing the selectivity of this compound against a panel of protein kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay.
-
Kinase Reaction: In a microplate, combine a recombinant kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein), and ATP.
-
Inhibition Assay: Add this compound at various concentrations to the kinase reaction mixtures. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plates at 30°C for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. A common method is to use a phosphospecific antibody in an ELISA format or a radiometric assay that measures the incorporation of ³²P-ATP.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro Safety Pharmacology Profiling
This protocol outlines a general procedure for screening this compound against a broad panel of off-targets.
-
Compound Preparation: Prepare this compound at a high concentration (e.g., 10 µM) in the appropriate assay buffer.
-
Binding Assays: For receptor, transporter, and ion channel targets, radioligand binding assays are commonly used. a. Prepare cell membranes or recombinant proteins expressing the target of interest. b. Incubate the membranes/proteins with a specific radioligand and this compound. c. After incubation, separate the bound and free radioligand by filtration. d. Quantify the bound radioactivity using a scintillation counter.
-
Functional Assays: For enzyme targets and for assessing agonist/antagonist activity at GPCRs and ion channels. a. Use a system that measures a functional output of the target (e.g., second messenger levels like cAMP or calcium flux for GPCRs, or ion flow for ion channels). b. Add this compound to the assay system and measure its effect on the functional response.
-
Data Analysis: Calculate the percent inhibition or stimulation caused by this compound for each target. Targets showing significant activity (e.g., >50% inhibition at 10 µM) should be followed up with full dose-response studies to determine the IC50 or EC50.
Visualizations
Caption: Histamine H4 Receptor Signaling Pathway.
Caption: Experimental Workflow for Off-Target Profiling.
Technical Support Center: Optimizing Seliforant for In Vitro Studies
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with Seliforant (also known as SENS-111) in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (SENS-111) is a potent and selective small molecule antagonist of the histamine (B1213489) H4 receptor (H4R).[1][2] As an H4R antagonist, it blocks the receptor's activity, which is involved in inflammatory responses and immune cell modulation. It has been investigated for its therapeutic potential in conditions such as vertigo, seasonal allergic rhinitis, and asthma.[1]
Q2: What is a good starting concentration for this compound in an in vitro experiment?
A good starting point for determining the optimal concentration of this compound is to perform a dose-response curve. Based on typical potencies of selective H4R antagonists, a concentration range of 1 nM to 10 µM is recommended for initial experiments. The EC50 or IC50 values from such experiments will guide the selection of appropriate concentrations for subsequent assays.
Q3: How should I prepare and store this compound for in vitro use?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. MedChemExpress suggests that a stock solution of this compound can be stored at -80°C for up to 6 months or at -20°C for one month.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. When preparing your final working concentrations, ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the potential off-target effects of this compound?
While this compound is a selective H4R antagonist, high concentrations may lead to off-target effects.[3] It is crucial to include appropriate controls in your experiments to identify and mitigate potential off-target activities. This can include using a cell line that does not express the H4 receptor or comparing the effects of this compound to other known H4R antagonists.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect of this compound | - Sub-optimal concentration: The concentration of this compound may be too low to elicit a response. - Cell line suitability: The chosen cell line may not express the H4 receptor or may express it at very low levels. - Compound degradation: Improper storage or handling may have led to the degradation of this compound. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM). - Verify H4 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. - Prepare a fresh stock solution of this compound and store it properly. |
| High background signal or inconsistent results | - Compound precipitation: this compound may have poor solubility in the assay medium at higher concentrations. - Cell health: Poor cell viability or inconsistent cell seeding can lead to variable results. | - Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent. - Ensure consistent cell seeding density and check cell viability before starting the experiment. |
| Observed cytotoxicity | - High concentration of this compound: High concentrations of any small molecule can induce cytotoxicity. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound. - Ensure the final solvent concentration in the culture medium is below the cytotoxic threshold for your cell line (typically <0.1% for DMSO). |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Appropriate cell line expressing the H4 receptor
-
Cell culture medium and supplements
-
Assay-specific reagents (e.g., for measuring cAMP levels or reporter gene activity)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay medium. A typical starting range would be from 100 µM down to 0.1 nM. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the culture medium from the cells and add the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period, which will depend on the specific assay being performed.
-
Assay Measurement: Perform the assay according to the manufacturer's instructions to measure the desired endpoint (e.g., cAMP levels, reporter activity).
-
Data Analysis: Plot the response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol describes how to evaluate the potential cytotoxicity of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., from 1 µM to 100 µM) and a vehicle control. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the this compound concentration to determine the cytotoxic concentration 50 (CC50).
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Concentration (nM) | % Inhibition of Histamine-induced Response (Mean ± SD) |
| 1 | 5.2 ± 1.8 |
| 10 | 25.6 ± 3.1 |
| 50 | 48.9 ± 4.5 |
| 100 | 75.3 ± 5.2 |
| 500 | 95.1 ± 2.9 |
| 1000 | 98.7 ± 1.5 |
| IC50 | ~55 nM |
Note: This is example data and may not reflect the actual IC50 for this compound in all experimental systems.
Table 2: Example Cytotoxicity Data for this compound
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 1 | 98.5 ± 3.2 |
| 5 | 96.2 ± 4.1 |
| 10 | 94.8 ± 3.7 |
| 25 | 85.1 ± 5.6 |
| 50 | 60.7 ± 6.8 |
| 100 | 25.3 ± 7.2 |
| CC50 | ~58 µM |
Note: This is example data and may not reflect the actual CC50 for this compound in all cell lines.
Visualizations
Caption: this compound's mechanism as an H4 receptor antagonist.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for unexpected results.
References
Technical Support Center: Seliforant Efficacy and Species-Specific Considerations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Seliforant, a selective histamine (B1213489) H4 receptor (H4R) antagonist. This resource addresses potential species-specific differences in efficacy and offers troubleshooting advice for preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the histamine H4 receptor (H4R). By blocking the H4R, this compound modulates inflammatory responses and neurotransmission, which are implicated in various pathological conditions, including vestibular disorders.
Q2: Are there known species-specific differences in this compound's efficacy?
A2: Yes, while this compound is reported to have a high affinity for both human and animal H4 receptors, variations in receptor pharmacology and drug metabolism across species can lead to differences in efficacy. The histamine H4 receptor exhibits moderate sequence homology between humans and common laboratory animal models such as mice and rats (67-72% homology), with the cynomolgus monkey H4 receptor showing higher homology (92%). These differences can result in altered binding affinities and functional potencies. Researchers should carefully consider these potential variations when designing and interpreting preclinical studies.
Q3: What are the key signaling pathways modulated by this compound?
A3: this compound, by antagonizing the H4 receptor, primarily interferes with the Gαi/o-coupled signaling pathway. This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels by preventing the inhibition of adenylyl cyclase. Additionally, H4R activation is known to mobilize intracellular calcium and activate MAPK/ERK and PI3K/Akt pathways in certain cell types. This compound is expected to counteract these effects.
Q4: What were the outcomes of the key clinical trials for this compound in vertigo?
A4: this compound (SENS-111) has been investigated in clinical trials for the treatment of vertigo. A Phase 2a trial (SENS-111-202) in healthy volunteers with experimentally induced vertigo met its primary tolerability endpoint, showing no significant sedative effects compared to placebo. However, a subsequent Phase IIb proof-of-concept trial in patients with acute unilateral vestibulopathy (AUV) did not meet its primary efficacy endpoint for reducing vertigo intensity.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected efficacy in a rodent model of vestibular dysfunction.
-
Possible Cause 1: Species-specific differences in H4R pharmacology.
-
Troubleshooting Tip: Confirm the binding affinity and functional potency of this compound on the specific rodent species' H4 receptor if possible. Refer to the data in Table 1 for known species differences in H4R ligands. Consider using a higher dose, but be mindful of potential off-target effects.
-
-
Possible Cause 2: Suboptimal drug administration or bioavailability.
-
Troubleshooting Tip: Review the pharmacokinetic profile of this compound in the chosen species. Ensure the route of administration and dosing schedule are appropriate to achieve and maintain therapeutic concentrations in the plasma and target tissue (e.g., inner ear, brainstem).
-
-
Possible Cause 3: Variability in the animal model.
-
Troubleshooting Tip: The unilateral vestibular neurectomy (UVN) or unilateral labyrinthectomy (UL) models can have inherent variability. Ensure consistent surgical technique and use appropriate functional outcome measures (e.g., nystagmus analysis, postural asymmetry scoring) to accurately assess vestibular function. Refer to the detailed experimental protocol below.
-
Issue 2: Off-target effects observed at higher doses.
-
Possible Cause: Reduced selectivity at higher concentrations.
-
Troubleshooting Tip: While this compound is a selective H4R antagonist, high concentrations may lead to interactions with other histamine receptors (H1R, H2R, H3R) or other unrelated targets. Conduct control experiments with selective antagonists for other histamine receptors to rule out their involvement. If off-target effects persist, consider reducing the dose or using a different administration route to minimize peak plasma concentrations.
-
Quantitative Data Summary
Table 1: Comparative Binding Affinity (Ki) and Functional Activity (IC50) of this compound at Histamine H4 Receptors
| Species | Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Reference |
| Human | H4 | Data Not Available | Data Not Available | |
| Mouse | H4 | Data Not Available | Data Not Available | |
| Rat | H4 | Data Not Available | Data Not Available |
Note: While specific Ki and IC50 values for this compound across species are not publicly available, it has been described as having a high affinity for both animal and human H4 receptors.
Key Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Rat Model of Unilateral Vestibular Neurectomy (UVN)
Objective: To assess the efficacy of this compound in reducing vestibular deficits in a rat model of acute unilateral vestibular loss.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Fine surgical instruments (forceps, scissors, micro-drill)
-
This compound (or vehicle control)
-
Video-nystagmography system
-
Behavioral assessment apparatus (e.g., open field, rotarod)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Surgical Procedure (UVN):
-
Make a post-auricular incision to expose the tympanic bulla.
-
Carefully drill a small opening in the bulla to access the middle ear.
-
Identify and transect the vestibular nerve.
-
Close the incision with sutures.
-
-
Post-operative Care: Administer analgesics and monitor the animal for recovery.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, oral gavage) or vehicle at a predetermined time point post-surgery (e.g., 1 hour).
-
Functional Assessment:
-
Nystagmus: Record spontaneous nystagmus using a video-nystagmography system at various time points post-treatment. Analyze the frequency and slow-phase velocity of the nystagmus.
-
Postural Asymmetry: Score the degree of head tilt and body posture asymmetry.
-
Locomotor Function: Assess balance and coordination using a rotarod or by analyzing gait in an open field.
-
-
Data Analysis: Compare the functional outcomes between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for in vivo efficacy testing.
Caption: Troubleshooting logic for inconsistent efficacy.
Technical Support Center: Mitigating Risks of Adverse Effects with H4 Receptor Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the risks of adverse effects during experiments with H4 receptor (H4R) antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed with H4 receptor antagonists?
A1: Preclinical and clinical studies have identified several adverse effects with some H4R antagonists. Notably, JNJ 39758979 was associated with drug-induced agranulocytosis, a severe decrease in white blood cells, which led to its discontinuation.[1][2] Another early antagonist, JNJ 7777120, showed hypoadrenocorticism toxicity in animal studies.[1][2] Newer antagonists, such as toreforant, have shown a better safety profile, though some dose-dependent QT prolongation has been observed.[3]
Q2: How can I select an H4R antagonist with a lower risk of adverse effects for my in vivo studies?
A2: When selecting an H4R antagonist, it is crucial to review the available preclinical and clinical safety data. Toreforant and ZPL-3893787, for example, were developed to avoid the agranulocytosis risk associated with JNJ 39758979. Consider the chemical structure of the antagonist, as this can influence its off-target effects. It is also advisable to perform preliminary dose-response and toxicity studies in your specific animal model.
Q3: What are the key off-target effects to be aware of when working with H4R antagonists?
A3: Off-target effects can be a significant concern. Some H4R antagonists may interact with other histamine (B1213489) receptor subtypes or other unrelated receptors. For example, some early antagonists showed affinity for the H3 receptor. Additionally, the mechanism of idiosyncratic drug-induced agranulocytosis is thought to be immune-mediated, potentially triggered by reactive metabolites of the drug, which is not a direct on-target effect of H4R antagonism.
Q4: Are there species-specific differences in the adverse effects of H4R antagonists?
A4: Yes, species-specific differences in drug metabolism and receptor pharmacology can lead to different adverse effect profiles. For instance, JNJ 7777120 demonstrated hypoadrenocorticism in rats and dogs, which was a key reason it did not proceed to clinical trials. It is essential to carefully consider the choice of animal model and to be aware that findings in one species may not be directly translatable to others, including humans.
Q5: How can I monitor for potential agranulocytosis in my animal studies?
A5: Regular monitoring of complete blood counts (CBCs) with differentials is the most direct way to detect agranulocytosis. This should be performed at baseline and at regular intervals throughout the study, especially when using compounds with a known or suspected risk. A significant drop in the absolute neutrophil count should be a predefined endpoint for the study.
Summary of Quantitative Data from Clinical Trials
The following table summarizes key efficacy and safety data for selected H4R antagonists from clinical trials.
| Compound | Indication | Dose | Key Efficacy Results | Notable Adverse Effects |
| Toreforant (JNJ-38518168) | Plaque Psoriasis | 30 mg and 60 mg | Greater PASI 75 response rate than placebo, but did not meet predefined success criterion. | Generally well-tolerated. Dose-dependent QT prolongation observed at higher doses in Phase 1. No deaths, serious infections, or malignancies reported in the psoriasis trial. |
| Eosinophilic Asthma | 30 mg once daily | Failed to provide therapeutic benefit; no significant difference from placebo in FEV1. | Generally well-tolerated. No deaths or serious adverse events reported. | |
| ZPL-3893787 | Atopic Dermatitis | 30 mg once daily | 50% reduction in EASI score compared to 27% for placebo. 41% reduction in SCORAD score compared to 26% for placebo. | Well-tolerated. |
| JNJ 39758979 | Atopic Dermatitis | 100 mg or 300 mg daily | Effective in ameliorating pruritus and eczema. | Agranulocytosis. |
H4 Receptor Signaling Pathway
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit of the G protein can activate phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores. Furthermore, H4R activation can lead to the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor internalization.
Caption: Simplified signaling pathway of the histamine H4 receptor.
Experimental Protocols and Troubleshooting Guides
The following are detailed methodologies for key experiments used to characterize H4R antagonists, along with troubleshooting guides to address common issues.
In Vitro: Mast Cell Chemotaxis Assay
This assay measures the ability of an H4R antagonist to inhibit the migration of mast cells towards a chemoattractant, such as histamine.
Protocol:
-
Cell Preparation: Culture a suitable mast cell line (e.g., bone marrow-derived mast cells) expressing the H4 receptor.
-
Assay Setup: Use a 24-well plate with Transwell inserts (typically with 5 or 8 µm pore size).
-
Chemoattractant: Add histamine (or another H4R agonist) to the lower chamber of the wells.
-
Antagonist Treatment: Pre-incubate the mast cells with varying concentrations of the H4R antagonist or vehicle control.
-
Cell Seeding: Add the pre-treated mast cells to the upper chamber (the insert).
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a sufficient time to allow for cell migration (e.g., 2-4 hours).
-
Cell Staining and Counting: Remove the non-migrated cells from the top surface of the insert membrane. Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI). Count the number of migrated cells per field of view using a microscope.
-
Data Analysis: Plot the percentage of inhibition of cell migration against the antagonist concentration to determine the IC50 value.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background migration (in the absence of agonist) | - Cells are over-confluent or stressed.- Serum in the media is acting as a chemoattractant. | - Use cells at optimal confluency.- Ensure cells are healthy and not passaged too many times.- Perform the assay in serum-free media. |
| Low or no migration towards the agonist | - Agonist concentration is too low or too high (receptor desensitization).- Incubation time is too short.- Pore size of the insert is not optimal for the cell type. | - Perform an agonist dose-response curve to determine the optimal concentration.- Optimize the incubation time.- Test inserts with different pore sizes. |
| High variability between replicate wells | - Inconsistent cell numbers seeded.- Uneven distribution of cells or agonist.- Pipetting errors. | - Ensure accurate cell counting and seeding.- Mix cell suspensions and agonist solutions thoroughly.- Use calibrated pipettes and proper pipetting techniques. |
In Vitro: Intracellular Calcium Flux Assay
This assay measures the ability of an H4R antagonist to block the increase in intracellular calcium concentration following H4R activation.
Protocol:
-
Cell Preparation: Plate H4R-expressing cells (e.g., HEK293 cells stably expressing H4R) in a 96-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Antagonist Incubation: Pre-incubate the cells with the H4R antagonist at various concentrations.
-
Agonist Addition: Use a fluorescence plate reader with an automated injection system to add the H4R agonist (e.g., histamine) to the wells.
-
Signal Detection: Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity from baseline. Plot the inhibition of the calcium response against the antagonist concentration to determine the IC50 value.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High baseline fluorescence | - Cells are unhealthy or dying, leading to leaky membranes.- Incomplete removal of extracellular dye. | - Use healthy, viable cells.- Ensure proper washing steps after dye loading. |
| No response to agonist | - Low receptor expression.- Agonist is inactive.- Incorrect plate reader settings. | - Verify receptor expression levels (e.g., by Western blot or qPCR).- Use a fresh, validated batch of agonist.- Optimize plate reader settings for the specific dye. |
| Signal fades quickly | - Photobleaching of the fluorescent dye.- Rapid receptor desensitization. | - Reduce the excitation light intensity or exposure time.- Analyze the initial peak response. |
In Vivo: Carrageenan-Induced Paw Edema Model (Inflammation)
This model is used to evaluate the anti-inflammatory effects of H4R antagonists.
Protocol:
-
Animals: Use rodents, such as Wistar rats or Swiss albino mice.
-
Drug Administration: Administer the H4R antagonist or vehicle control (e.g., subcutaneously or orally) at a predetermined time before inducing inflammation.
-
Induction of Inflammation: Inject a 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume or thickness for each animal compared to its baseline. Compare the results between the drug-treated and vehicle-treated groups.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in paw edema | - Inconsistent volume or site of carrageenan injection.- Stress in the animals. | - Ensure consistent and accurate injection technique.- Handle animals gently and allow for adequate acclimatization. |
| Lack of effect of a known anti-inflammatory drug (positive control) | - Incorrect dose or route of administration.- Inactive compound. | - Verify the dose, route, and timing of administration.- Use a fresh, validated batch of the positive control. |
| Unexpected mortality or severe distress | - The test compound may have acute toxicity at the tested dose. | - Perform a preliminary dose-range finding study to determine the maximum tolerated dose. |
In Vivo: Pruritus (Itch) Model
This model assesses the anti-pruritic effects of H4R antagonists.
Protocol:
-
Animals: Typically uses mice.
-
Drug Administration: Administer the H4R antagonist or vehicle control.
-
Induction of Itch: Inject an itch-inducing agent, such as histamine or substance P, intradermally into the rostral back or nape of the neck.
-
Behavioral Observation: Immediately after injection, place the animal in an observation chamber and record the number of scratching bouts directed at the injection site for a defined period (e.g., 30 minutes).
-
Data Analysis: Compare the number of scratches between the drug-treated and vehicle-treated groups.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low scratching response to the pruritogen | - Incorrect injection site or volume.- Pruritogen is not potent enough or has degraded. | - Ensure the injection is intradermal and at the correct location.- Use a fresh, validated batch of the pruritogen and consider a dose-response study. |
| High baseline scratching (before pruritogen injection) | - Animals are stressed or have an underlying skin condition. | - Allow for a longer acclimatization period.- Ensure animals are free from any skin irritations or parasites. |
| Difficulty in distinguishing between scratching and grooming behavior | - Observer is not adequately trained. | - Provide clear definitions and video examples of scratching versus grooming behavior for observer training. |
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for conducting in vivo studies to evaluate the efficacy and safety of H4R antagonists.
Caption: General workflow for in vivo animal studies.
References
Validation & Comparative
A Preclinical Showdown: Seliforant vs. Meclizine in the Fight Against Vertigo
An objective comparison of the performance of the novel selective histamine (B1213489) H4 receptor antagonist, seliforant, against the first-generation antihistamine, meclizine (B1204245), in preclinical models of vertigo.
This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the preclinical data for this compound (formerly SENS-111) and meclizine in the context of vertigo. While meclizine has been a long-standing treatment for vertigo and motion sickness, its sedative and anticholinergic side effects limit its utility.[1][2][3] this compound, a first-in-class selective histamine H4 receptor (H4R) antagonist, has been investigated as a non-sedating alternative.[4][5] This guide will delve into their mechanisms of action, present head-to-head preclinical efficacy data, and detail the experimental protocols used in these pivotal studies.
Mechanism of Action: A Tale of Two Receptors
The divergent mechanisms of action of this compound and meclizine underpin their differing efficacy and side-effect profiles.
Meclizine , a first-generation antihistamine, primarily exerts its anti-vertigo effects through the blockade of histamine H1 receptors and its central anticholinergic actions. This action is thought to suppress the vestibular system and reduce the nausea and dizziness associated with vertigo. However, this non-selective action, particularly on cholinergic receptors, is also responsible for its common side effects, including drowsiness and dry mouth.
This compound , in contrast, is a selective antagonist of the histamine H4 receptor. H4 receptors are expressed in the peripheral vestibular system, and their inhibition has been shown to reduce vestibular neuron activity. By selectively targeting H4R, this compound was developed with the aim of alleviating vertigo symptoms without the sedative effects associated with H1 antagonists like meclizine.
Head-to-Head Preclinical Efficacy
A key preclinical study directly compared the efficacy of this compound and meclizine in a rat model of acute unilateral vestibular loss. This model mimics the acute vertigo experienced by patients with vestibular neuritis. The primary endpoint was the reduction of spontaneous nystagmus, a key objective measure of vertigo.
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Primary Outcome (Reduction in Spontaneous Nystagmus) |
| This compound | 10 | 21-22% reduction at 1-hour post-administration |
| 20 | Loss of efficacy observed | |
| Meclizine | Minimal effect as a single agent | |
| This compound + Meclizine | Meclizine abolished the therapeutic effect of this compound |
Experimental Protocols
The following is a detailed methodology for the key comparative experiment.
Title: Effect of the novel histamine H4 receptor antagonist SENS-111 on spontaneous nystagmus in a rat model of acute unilateral vestibular loss.
Objective: To evaluate the efficacy of this compound (SENS-111) in reducing vertigo symptoms compared to placebo and meclizine in a rat model of unilateral vestibular loss.
Animal Model:
-
Species: Rat.
-
Induction of Vestibular Lesion: Unilateral transtympanic injection of kainic acid to induce a vestibular lesion. This method creates an imbalance in the vestibular system, leading to symptoms like spontaneous nystagmus.
Experimental Groups:
-
This compound (10 mg/kg and 20 mg/kg).
-
Meclizine.
-
Combination of this compound and Meclizine.
-
Placebo vehicle.
Outcome Measures:
-
Primary: Spontaneous nystagmus, measured using video-nystagmography at 1-hour post-drug administration.
-
Secondary: Assessment of tolerability of the administered drugs.
Discussion and Future Perspectives
The preclinical evidence suggests that this compound, through its selective H4R antagonism, offered a promising and more targeted approach to treating vertigo compared to the broad-acting meclizine. The direct comparative study in a rat model of acute vestibular loss demonstrated that a 10 mg/kg dose of this compound significantly reduced nystagmus, whereas meclizine showed minimal efficacy on its own. Intriguingly, the combination of meclizine and this compound resulted in the abolishment of this compound's positive effect, suggesting a complex interaction between the H1 and H4 receptor pathways in the vestibular system.
It is important to note that despite these promising preclinical results, this compound (SENS-111) did not meet its primary efficacy endpoint in a Phase IIb clinical trial for acute unilateral vestibulopathy. This highlights the translational challenges in drug development for vestibular disorders.
In contrast, meclizine remains a widely used clinical option for vertigo and motion sickness, with its efficacy being attributed to its central H1 and anticholinergic effects. However, its use is often limited by side effects, particularly sedation, which can impair daily activities.
Future research in this area may focus on further elucidating the role of the H4 receptor in vestibular function and exploring other selective modulators. Additionally, the development of non-sedating H1 antagonists or combination therapies that can mitigate side effects while maintaining efficacy remains a key goal in the management of vertigo.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Management of peripheral vertigo with antihistamines: New options on the horizon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Management of peripheral vertigo with antihistamines: New options on the horizon - PMC [pmc.ncbi.nlm.nih.gov]
Validating Seliforant's Selectivity for the Histamine H4 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Seliforant's performance with other key histamine (B1213489) H4 receptor (H4R) antagonists. The information presented is supported by experimental data to aid in the validation of this compound's selectivity.
Comparative Selectivity Profile of H4 Receptor Antagonists
The following table summarizes the binding affinities (Ki in nM) of this compound and other selected H4 receptor antagonists for all four human histamine receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | H1 Receptor (Ki, nM) | H2 Receptor (Ki, nM) | H3 Receptor (Ki, nM) | H4 Receptor (Ki, nM) | Selectivity (H4 vs other HRs) |
| This compound (SENS-111) | Data not available | Data not available | Data not available | Data not available | Reported as a selective H4R antagonist |
| JNJ 7777120 | >4500 | >4500 | >4500 | 4.5 | >1000-fold vs H1, H2, H3[1][2] |
| Toreforant | >10,000 | >1000 | 215 | 8.4 | ~26-fold vs H3; >1190-fold vs H1, H2[3] |
| VUF-6002 | Data not available | Data not available | 14,100 | 26 | >540-fold vs H3[4][5] |
| A-943931 | >750 | >750 | >750 | 5.0 (pKi 8.33) | >150-fold vs H1, H2, H3 |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assays
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds for histamine H1, H2, H3, and H4 receptors.
Materials:
-
Cell membranes expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R).
-
Radioligand specific for each receptor (e.g., [3H]mepyramine for H1R, [3H]tiotidine for H2R, [3H]Nα-methylhistamine for H3R, and [3H]histamine or a specific labeled antagonist for H4R).
-
Test compounds (this compound and comparators).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a known ligand for the respective receptor).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
Incubate the plates to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assays
This assay measures the ability of a compound to antagonize the effect of an agonist on the production of cyclic AMP (cAMP), a second messenger.
Objective: To determine the functional potency of H4R antagonists by measuring their ability to inhibit agonist-induced changes in intracellular cAMP levels.
Materials:
-
A cell line expressing the human H4 receptor, which is coupled to a Gi protein (inhibits adenylyl cyclase).
-
H4R agonist (e.g., histamine or a selective H4R agonist).
-
Test compounds (this compound and comparators).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).
Procedure:
-
Seed the cells in a multi-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Simultaneously, add a fixed concentration of the H4R agonist to activate the H4 receptors.
-
Incubate for a specified period to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist-induced effect on cAMP levels.
Mast Cell Chemotaxis Assays
This assay assesses the ability of a compound to block the migration of mast cells towards a chemoattractant.
Objective: To evaluate the functional antagonism of H4R by measuring the inhibition of histamine-induced mast cell migration.
Materials:
-
Mast cells (e.g., bone marrow-derived mast cells or a mast cell line).
-
Chemoattractant (e.g., histamine).
-
Test compounds (this compound and comparators).
-
Transwell inserts with a porous membrane.
-
Assay medium.
Procedure:
-
Place the Transwell inserts into the wells of a multi-well plate.
-
Add the assay medium containing the chemoattractant (histamine) to the lower chamber of the wells.
-
Pre-incubate the mast cells with varying concentrations of the test compound.
-
Add the pre-incubated mast cells to the upper chamber of the Transwell inserts.
-
Incubate the plate to allow for cell migration through the porous membrane towards the chemoattractant.
-
After the incubation period, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the control (histamine alone).
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the histamine-induced mast cell migration.
Visualizations
H4 Receptor Signaling Pathway
References
- 1. JNJ-7777120 | CAS:459168-41-3 | Histamine H4 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. selleckchem.com [selleckchem.com]
- 3. remedypublications.com [remedypublications.com]
- 4. VUF-6002 (JNJ-10191584 maleate) | histamine H4 receptor silent antagonist | 869497-75-6 | InvivoChem [invivochem.com]
- 5. JNJ 10191584 maleate (VUF 6002), Selective H4 antagonist (CAS 869497-75-6) | Abcam [abcam.com]
A Comparative Guide to H4 Receptor Antagonists: Seliforant vs. JNJ 7777120
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent histamine (B1213489) H4 receptor (H4R) antagonists: Seliforant (also known as SENS-111 or UR-63325) and JNJ 7777120. The information presented is based on available preclinical and clinical data to assist researchers in evaluating these compounds for their studies.
Introduction
The histamine H4 receptor is a key player in inflammatory responses and immune modulation, making it an attractive target for the development of novel therapeutics for a range of disorders, including allergic rhinitis, asthma, and atopic dermatitis. Both this compound and JNJ 7777120 are selective antagonists of the H4 receptor, but they exhibit distinct pharmacological profiles and have different development histories.
JNJ 7777120, one of the earliest and most extensively studied selective H4R antagonists, has been a valuable tool in elucidating the physiological roles of the H4 receptor.[1] Despite its potent in vitro activity and anti-inflammatory effects in preclinical models, its development was halted due to a short in vivo half-life and observed toxicity in animal studies.[2]
This compound is a more recently developed, orally available H4R antagonist. It progressed to Phase IIb clinical trials for the treatment of acute unilateral vestibulopathy. While the trial did not meet its primary efficacy endpoint, the compound was found to be safe and well-tolerated in human subjects.[3]
Comparative Data
The following tables summarize the available quantitative data for this compound and JNJ 7777120, covering their physicochemical properties, in vitro pharmacology, and pharmacokinetics.
Physicochemical Properties
| Property | This compound (SENS-111) | JNJ 7777120 |
| Chemical Class | Pyrimidine derivative | Indolecarboxamide |
| Molecular Weight | Not explicitly found | 277.75 g/mol |
In Vitro Pharmacology
| Parameter | This compound (SENS-111) | JNJ 7777120 |
| H4R Binding Affinity (Ki) | High affinity for human and animal H4 receptors (specific value not publicly available in the searched literature) | 4.5 nM[4] |
| Selectivity Profile | Described as a selective H4R antagonist.[5] IC50 for H1 receptor: ~10 µM; IC50 for H3 receptor: ~6 µM. | >1000-fold selective for H4R over H1, H2, and H3 receptors. No significant affinity for over 50 other targets. |
| Functional Activity | Antagonist | Antagonist of G-protein activation, but also a partial agonist for β-arrestin recruitment (biased agonism). |
Pharmacokinetics
| Parameter | This compound (SENS-111) | JNJ 7777120 |
| Oral Bioavailability | Orally active in humans. Good ADME and PK profile in preclinical models. | ~30% in rats, ~100% in dogs. |
| Half-life | 24-56 hours in humans. | ~3 hours in rats and dogs. |
| Clinical Development | Phase IIb completed (failed to meet primary endpoint for acute unilateral vestibulopathy). | Preclinical development halted due to short half-life and toxicity in animals. |
Signaling Pathways and Experimental Workflows
H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon activation by histamine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can activate other downstream effectors, such as phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation. These signaling events are crucial for mediating the chemotaxis of immune cells like eosinophils and mast cells. JNJ 7777120 has been shown to exhibit biased agonism, meaning it can selectively engage certain downstream signaling pathways. While it antagonizes G-protein-mediated signaling, it can independently promote the recruitment of β-arrestin.
Caption: H4 Receptor Signaling Pathway and Points of Antagonism.
General Experimental Workflow for H4R Antagonist Evaluation
The evaluation of a novel H4 receptor antagonist typically follows a multi-step process, starting with in vitro characterization and progressing to in vivo efficacy models.
References
- 1. Palau Pharma SA - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 2. remedypublications.com [remedypublications.com]
- 3. Sensorion’s SENS-111 fails to meet primary endpoint in AUV trial [clinicaltrialsarena.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Off-Target Screening of Seliforant: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the histamine (B1213489) H4 receptor antagonist, Seliforant (also known as SENS-111), with a focus on its selectivity profile against H1, H2, and H3 receptors. While this compound was developed as a selective H4 antagonist for the treatment of vestibular disorders, understanding its off-target activity is crucial for a comprehensive safety and efficacy assessment.
This compound is a small molecule developed by Palau Pharma and later Sensorion, designed to selectively antagonize the histamine H4 receptor.[1][2] Its primary mechanism of action is to block the activity of the H4 receptor, which is expressed in the peripheral vestibular system.[2] Despite showing a good safety profile, this compound failed to meet its primary efficacy endpoint in a Phase IIb clinical trial for acute unilateral vestibulopathy, leading to the discontinuation of its development.[3]
While repeatedly described as a "selective" H4 receptor antagonist, publicly available preclinical and clinical data do not provide specific quantitative binding affinities (e.g., Ki or IC50 values) for this compound at the H1, H2, and H3 histamine receptor subtypes. At high doses, the potential for off-target effects on other histamine receptors in the brainstem has been noted as a possibility, though not substantiated with concrete data.
Comparative Selectivity Profile
To provide a contextual understanding of histamine receptor selectivity, the following table summarizes the binding affinities of well-established selective antagonists for H1, H2, and H3 receptors. This allows for an indirect comparison of the selectivity that would be expected from a highly selective compound like this compound.
| Receptor Subtype | Selective Antagonist | Binding Affinity (Ki) |
| H1 Receptor | Mepyramine | ~1-5 nM |
| H2 Receptor | Ranitidine | ~20-50 nM |
| H3 Receptor | Pitolisant | ~0.16 nM |
Note: The Ki values are approximate and can vary depending on the specific assay conditions.
Experimental Protocols
The determination of a compound's binding affinity and functional activity at different receptor subtypes is a critical step in drug development. Standard in vitro assays are employed for this purpose.
Radioligand Binding Assays
Radioligand binding assays are a common method to determine the affinity of a test compound for a receptor. The general workflow is as follows:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) that are genetically engineered to express a high concentration of the target histamine receptor subtype (H1, H2, or H3).
-
Incubation: These membranes are incubated with a specific radioligand (a radioactive molecule that is known to bind to the receptor) and varying concentrations of the test compound (e.g., this compound).
-
Competition: The test compound competes with the radioligand for binding to the receptor.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through filtration.
-
Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the radioligand binding (IC50). The IC50 value can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
References
Confirming Seliforant's On-Target Mechanism of Action: A Comparative Guide Leveraging Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Seliforant (SENS-111), a selective histamine (B1213489) H4 receptor (H4R) antagonist, with other H4R antagonists. We delve into the experimental data from knockout (KO) animal models that validate the on-target mechanism of this drug class, offering crucial insights for researchers in pharmacology and drug development.
Introduction to this compound and the Histamine H4 Receptor
This compound is a small molecule designed to selectively antagonize the histamine H4 receptor.[1][2] The H4 receptor, primarily expressed on hematopoietic cells such as mast cells, eosinophils, T-cells, and dendritic cells, plays a significant role in inflammatory and immune responses. Its involvement in conditions like allergic rhinitis, asthma, atopic dermatitis, and vestibular neuronitis has made it a compelling target for therapeutic intervention. This compound has been investigated in clinical trials for vertigo and allergic rhinitis.[1]
The central hypothesis for this compound's mechanism of action is that by blocking the H4 receptor, it inhibits the downstream signaling pathways that contribute to inflammation and vestibular dysfunction. To rigorously validate this on-target mechanism, studies employing H4 receptor knockout (H4R KO) animal models are indispensable. These models allow researchers to discern whether the observed effects of a drug are genuinely mediated by its intended target or are due to off-target interactions.
Validating the H4R Antagonist Mechanism with Knockout Models
The most definitive method to confirm that a drug's action is mediated through its intended target is to demonstrate a lack of effect in animals where that target has been genetically removed. For H4R antagonists, the logic is straightforward: if the drug's therapeutic effect vanishes in an H4R KO mouse, it strongly indicates that the drug's primary mechanism is indeed H4 receptor blockade.
dot
Caption: Experimental logic for validating H4R antagonist mechanism of action using knockout models.
Comparative Efficacy of H4R Antagonists in Preclinical Models
Several selective H4R antagonists have been evaluated in preclinical models of inflammatory diseases, often alongside studies in H4R KO mice. These studies provide compelling evidence for the on-target action of this class of drugs.
| Compound | Model | Key Findings in Wild-Type Animals | Key Findings in H4R Knockout Animals | Citation(s) |
| JNJ7777120 | Ovalbumin-induced atopic dermatitis | Reduced skin inflammation, influx of inflammatory cells, and epidermal hyperproliferation. | Amelioration of skin lesions, diminished influx of inflammatory cells, and reduced epidermal hyperproliferation, mimicking the effect of the antagonist. | [3][4] |
| JNJ7777120 | Allergic Pruritus (Itch) | Potently inhibited histamine- and allergen-induced scratching responses. | Scratching responses to histamine and H4R agonists were almost completely attenuated. | |
| JNJ28307474 | Ovalbumin-induced atopic dermatitis | Partially mimicked the anti-inflammatory effects seen in H4R KO mice, especially when administered during both sensitization and challenge phases. | Showed a clear amelioration of skin lesions and reduced inflammatory markers. |
These findings collectively demonstrate that the anti-inflammatory and anti-pruritic effects of selective H4R antagonists are significantly diminished or absent in mice lacking the H4 receptor, providing strong validation for their on-target mechanism of action.
Comparison with Other H4R Antagonists in Clinical Development
While this compound's clinical development has focused on vestibular disorders, other H4R antagonists have been investigated for a range of inflammatory conditions.
| Compound | Developer(s) | Indication(s) Studied | Key Clinical Trial Findings | Citation(s) |
| This compound (SENS-111) | Palau Pharma / Sensorion | Vertigo, Allergic Rhinitis, Asthma | Phase 2 trials for vertigo have been completed. | |
| ZPL-389 (Adriforant) | Ziarco Pharma / Novartis | Atopic Dermatitis, Psoriasis | Phase 2a studies showed a significant reduction in Eczema Area and Severity Index (EASI) and SCORAD scores in patients with moderate to severe atopic dermatitis. Further Phase 2 studies were conducted. | |
| Toreforant (JNJ-39758979) | Johnson & Johnson | Asthma, Psoriasis, Rheumatoid Arthritis | A Phase 2a study in patients with eosinophilic asthma did not show a significant therapeutic benefit at the dose tested. It was also evaluated for psoriasis and rheumatoid arthritis. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of H4R antagonists and the characterization of H4R KO models.
Ovalbumin-Induced Atopic Dermatitis Mouse Model
This model is widely used to mimic the inflammatory skin condition of atopic dermatitis.
dot
References
Assessing GPCR Cross-Reactivity: A Comparative Guide Featuring Seliforant
For Researchers, Scientists, and Drug Development Professionals
In the landscape of G-protein coupled receptor (GPCR) drug discovery, ensuring target selectivity is paramount to developing safe and efficacious therapeutics. Off-target interactions can lead to unforeseen side effects, complicating clinical development. This guide provides a framework for evaluating the cross-reactivity of GPCR-targeted compounds, using the histamine (B1213489) H4 receptor antagonist Seliforant as a case study. Due to the limited publicly available cross-reactivity panel data for this compound, this guide will also feature JNJ7777120, a well-characterized selective H4 receptor antagonist, to illustrate a more complete selectivity profile.
Introduction to this compound and Target Selectivity
To provide a comparative context, this guide includes data on JNJ7777120, another potent and selective histamine H4 receptor antagonist. JNJ7777120 has been documented to exhibit at least 1000-fold selectivity over the other histamine receptor subtypes (H1, H2, and H3) and shows no significant activity at 50 other tested receptors.
Comparative Selectivity Profile
The following table summarizes the known selectivity of this compound and a comparator, JNJ7777120. The data for this compound is qualitative based on available literature, while the data for JNJ7777120 provides a more quantitative perspective on a highly selective compound.
| Compound | Primary Target | Known Cross-Reactivity/Selectivity |
| This compound | Histamine H4 Receptor Antagonist | Described as a "selective" antagonist. Specific quantitative data on off-target binding is not publicly available. |
| JNJ7777120 | Histamine H4 Receptor Antagonist | High selectivity for the H4 receptor (Ki of 4.5 nM for human). At least 1000-fold selectivity over H1, H2, and H3 receptors. No cross-reactivity against a panel of 50 other targets. |
Experimental Protocols for Assessing GPCR Cross-Reactivity
A thorough assessment of GPCR cross-reactivity involves a combination of binding and functional assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a panel of GPCRs.
Materials:
-
Cell membranes expressing the target GPCRs.
-
A specific radioligand for each target GPCR.
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add a fixed concentration of cell membranes expressing the target receptor to each well.
-
Competition Binding: Add increasing concentrations of the unlabeled test compound (this compound).
-
Radioligand Addition: Add a fixed concentration of the appropriate radioligand.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assays
GTPγS binding assays are functional assays that measure the activation of G-proteins following agonist stimulation of a GPCR. They can be used to assess the functional antagonism of a test compound.
Objective: To determine the ability of a test compound to antagonize agonist-induced G-protein activation at a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR.
-
A known agonist for the target GPCR.
-
Test compound (this compound).
-
[35S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
96-well plates.
-
Scintillation Proximity Assay (SPA) beads or filtration apparatus.
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes, GDP, and the test compound (this compound) at various concentrations.
-
Agonist Stimulation: Add a fixed concentration of the agonist to stimulate the receptor.
-
[35S]GTPγS Addition: Add [35S]GTPγS to the wells.
-
Incubation: Incubate the plate to allow for G-protein activation and [35S]GTPγS binding.
-
Detection:
-
Filtration Method: Separate bound and free [35S]GTPγS by filtration and measure radioactivity.
-
SPA Method: Add SPA beads that capture the membranes. The proximity of the bound [35S]GTPγS to the beads generates a signal that can be measured.
-
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced increase in [35S]GTPγS binding is measured and the IC50 value is determined.
cAMP Assays
For GPCRs that couple to Gs or Gi proteins, measuring changes in intracellular cyclic AMP (cAMP) is a common functional readout.
Objective: To determine if a test compound antagonizes agonist-induced changes in cAMP levels.
Materials:
-
Whole cells expressing the target GPCR.
-
A known agonist for the target GPCR.
-
Test compound (this compound).
-
cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based).
-
Cell culture medium.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed cells expressing the target GPCR in 96-well plates and allow them to adhere.
-
Compound Pre-incubation: Treat the cells with varying concentrations of the test compound (this compound).
-
Agonist Stimulation: Add a fixed concentration of the agonist. For Gi-coupled receptors, co-stimulate with forskolin (B1673556) to induce a measurable cAMP level.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Determine the ability of the test compound to block the agonist-induced change in cAMP levels and calculate the IC50 value.
Visualizing Signaling and Experimental Workflows
To better understand the underlying biology and experimental design, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of the histamine H4 receptor.
Caption: General workflow for GPCR cross-reactivity screening.
References
Independent validation of published Seliforant research findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the available research findings on Seliforant (SENS-111), a selective histamine (B1213489) H4 receptor antagonist, with its primary clinical comparator, Meclizine, a histamine H1 receptor antagonist. The information is compiled from published preclinical studies and clinical trial press releases to aid in the independent validation of this compound's performance.
Executive Summary
This compound was investigated for the treatment of vertigo. A Phase 2a clinical trial (SENS-111-202) suggested a key differentiation from the standard-of-care, Meclizine, by demonstrating a lack of sedative effects. However, a subsequent Phase 2b trial in patients with acute unilateral vestibulopathy (AUV) did not meet its primary efficacy endpoint for reducing vertigo intensity. Preclinical studies in animal models showed a reduction in nystagmus, a key symptom of vestibular disorders. Due to the failure to meet the primary endpoint in the later-stage clinical trial, further development of this compound for this indication was discontinued.[1]
Mechanism of Action
This compound is a selective antagonist of the histamine H4 receptor, which is expressed in the peripheral vestibular system.[2] Its proposed mechanism for alleviating vertigo symptoms involves the inhibition of vestibular neuron activity.[1]
In contrast, Meclizine is a first-generation antihistamine that acts as an antagonist of the histamine H1 receptor and also possesses central anticholinergic properties. Its therapeutic effect in vertigo is attributed to its sedative properties and its ability to suppress the vestibular system.
Preclinical Research Findings
A key preclinical study investigated the effect of this compound on spontaneous nystagmus in a rat model of acute unilateral vestibular loss.
Table 1: Preclinical Efficacy of this compound on Nystagmus in a Rat Model[2]
| Treatment Group | Dosage | Primary Outcome | Result |
| This compound | 10 mg/kg | Reduction in spontaneous nystagmus | 21-22% reduction at 1-hour post-administration |
| This compound | 20 mg/kg | Reduction in spontaneous nystagmus | Loss of efficacy observed |
| Meclizine | Not specified | Reduction in spontaneous nystagmus | Minimal effect |
| Methylprednisolone | Not specified | Reduction in spontaneous nystagmus | Minimal effect |
Experimental Protocol: Rat Model of Acute Unilateral Vestibular Loss[2]
-
Animal Model: Female Long-Evans rats.
-
Induction of Vestibular Lesion: Unilateral transtympanic injection of kainic acid to induce a vestibular lesion.
-
Intervention: Administration of this compound (10 or 20 mg/kg), Meclizine, Methylprednisolone, or placebo vehicle.
-
Primary Endpoint Measurement: Spontaneous nystagmus was evaluated using video-nystagmography.
-
Data Analysis: The frequency of nystagmus was quantified and compared between treatment groups.
Clinical Research Findings
Two key Phase 2 clinical trials evaluated the safety and efficacy of this compound.
SENS-111-202: Phase 2a Crossover Study
This randomized, double-blind, placebo-controlled, and Meclizine-calibrated crossover trial was designed to assess the safety and pharmacodynamic effects of this compound on experimentally evoked vestibular imbalance in healthy volunteers. The primary focus was on tolerability and the central nervous system (CNS) side effects.
Key Findings:
-
This compound met its primary tolerability endpoint.
-
Unlike Meclizine, this compound did not cause sedation, impairment of memory, or cognitive performance.
Specific quantitative data from the psychometric and vigilance tests have not been publicly released.
NCT03110458: Phase 2b Proof-of-Concept Study in Acute Unilateral Vestibulopathy (AUV)
This multicenter, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of two dose regimens of this compound in patients with AUV.
Key Findings:
-
The trial did not meet its primary efficacy endpoint, which was the reduction of vertigo intensity as measured by the Vertigo Intensity Visual Analogue Scale (VI-VAS).
-
This compound was found to be safe and well-tolerated.
Specific quantitative data for the VI-VAS scores across the treatment and placebo groups have not been publicly released.
Table 2: Overview of this compound Clinical Trials
| Trial Identifier | Phase | Study Design | Population | Primary Endpoint(s) | Key Outcome(s) |
| SENS-111-202 | 2a | Randomized, double-blind, placebo- and Meclizine-controlled crossover | Healthy Volunteers | Tolerability, vigilance, and cognitive performance | Met tolerability endpoint; No significant CNS side effects (sedation, cognitive impairment) compared to Meclizine. |
| NCT03110458 | 2b | Randomized, double-blind, placebo-controlled | Patients with Acute Unilateral Vestibulopathy | Vertigo intensity (VI-VAS) | Did not meet primary efficacy endpoint. Safe and well-tolerated. |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound in the Vestibular System
Caption: Proposed mechanism of this compound in reducing vertigo symptoms.
Workflow of the Preclinical Nystagmus Study
Caption: Experimental workflow for the preclinical evaluation of this compound.
Conclusion
The available evidence suggests that while this compound has a favorable safety profile and a potential advantage over Meclizine in terms of CNS side effects, it failed to demonstrate efficacy in reducing vertigo intensity in a Phase 2b clinical trial for AUV. The preclinical data showing a reduction in nystagmus did not translate into clinical efficacy for the chosen indication and patient population. This guide summarizes the publicly available data to support independent assessment and future research in the field of vestibular disorders.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
